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Core Science & Biosynthesis

Foundational

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine: Structural Profiling, Synthetic Methodology, and Applications in Kinase Inhibition

Strategic Rationale in Medicinal Chemistry In modern drug discovery, the precise engineering of heterocyclic building blocks is paramount for optimizing target affinity and pharmacokinetic profiles. 5-(3-Fluoropyridin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

In modern drug discovery, the precise engineering of heterocyclic building blocks is paramount for optimizing target affinity and pharmacokinetic profiles. 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine has emerged as a highly privileged scaffold, particularly in the development of advanced kinase inhibitors[1].

The molecular architecture of this compound is defined by two synergistic motifs:

  • The Isoxazol-3-amine Core: This moiety acts as a highly effective bioisostere for amides and anilines. The primary amine serves as a robust hydrogen-bond donor, frequently utilized to anchor the molecule to the hinge region of kinase ATP-binding pockets[1].

  • The 3-Fluoropyridin-4-yl Substituent: The strategic placement of a fluorine atom at the 3-position (ortho to the pyridine nitrogen) is a deliberate stereoelectronic design choice. The highly electronegative fluorine atom exerts a strong inductive effect (-I), which significantly lowers the pKa of the adjacent basic nitrogen. This reduction in basicity enhances membrane permeability, improves oral bioavailability, and mitigates off-target hERG liability. Furthermore, the fluorine atom locks the biaryl dihedral angle via electrostatic repulsion, pre-organizing the molecule into an active conformation for binding complex targets such as2[2].

Physicochemical Profiling

Accurate physicochemical data is the foundation of any robust drug development program. The core parameters for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine are summarized below for rapid comparative analysis[3].

PropertyValue
Chemical Name 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine
CAS Registry Number 1497324-57-8
Molecular Formula C8H6FN3O
Molecular Weight 179.15 g/mol
Exact Mass 179.049 Da
Core Structure Isoxazole
Substituent 3-Fluoropyridin-4-yl
Primary Target Applications Kinase inhibitors (e.g., MAT2A, CK2)

Pharmacophore Mapping & Target Engagement

The utility of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine lies in its predictable and programmable interactions within biological systems. In the context of MAT2A and CK2 inhibition, the molecule acts as a bipartite pharmacophore[1][2]. The diagram below maps the logical relationship between the structural features of the compound and its downstream target engagement.

Mechanism Core 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine Amine Isoxazol-3-amine Motif Core->Amine Fluoro 3-Fluoropyridine Motif Core->Fluoro Hbond H-Bond Donor/Acceptor (Hinge Region Binding) Amine->Hbond Lipophilic Lipophilic Pocket Insertion (F-atom interactions) Fluoro->Lipophilic Target Kinase Target (e.g., MAT2A / CK2) Inhibition Hbond->Target Lipophilic->Target

Figure 1: Pharmacophore mapping and kinase target binding mechanism.

Self-Validating Synthetic Methodology

To ensure high yield and regiochemical purity, the synthesis of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is best achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocol below is designed as a self-validating system, embedding causality and in-process controls (IPC) into every step.

Causality of Experimental Choices
  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step. This is critical to overcome the steric hindrance imposed by the ortho-fluorinated pyridine ring.

  • Solvent System (1,4-Dioxane/H₂O): A biphasic system ensures the complete dissolution of both the lipophilic organic starting materials and the inorganic base (K₂CO₃), maximizing the interfacial surface area necessary for the transmetalation step.

Step-by-Step Protocol
  • Reaction Assembly: To a Schlenk flask, add 5-bromoisoxazol-3-amine (1.0 eq) and (3-fluoropyridin-4-yl)boronic acid (1.2 eq). Add K₂CO₃ (2.0 eq) as the base.

  • Degassing (Critical Step): Suspend the mixture in 1,4-Dioxane/H₂O (4:1 v/v). Purge the solution with argon or N₂ for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, halting the catalytic cycle.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas. Seal the flask and heat to 90°C. Causality: The activation energy required for the transmetalation of sterically hindered ortho-fluoroaryl boronic acids necessitates elevated thermal conditions.

  • In-Process Control (IPC): At t=8h, sample 50 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: The reaction is only deemed complete when the peak corresponding to 5-bromoisoxazol-3-amine (m/z 163/165) is completely depleted, and the product peak (m/z 180 [M+H]⁺) plateaus.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).

  • Final Validation: Perform ¹H NMR (400 MHz, DMSO-d6) and ¹³C NMR. The diagnostic singlet of the isoxazole C4-proton and the characteristic coupling constants of the fluorinated pyridine ring (e.g., JH−F​ ) serve as definitive proof of structural integrity and regioselectivity.

Synthesis A 5-Bromoisoxazol-3-amine (Starting Material) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C (Suzuki Coupling) A->C B (3-Fluoropyridin-4-yl)boronic acid (Coupling Partner) B->C D 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (Target Compound) C->D

Figure 2: Suzuki-Miyaura cross-coupling workflow for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine.

References

  • Google Patents. "WO2009100375A1 - Substituted imidazopyridazines useful as kinase inhibitors." Source: Google Patents.
  • Google Patents. "WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." Source: Google Patents.
  • Bidepharm. "5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (CAS: 1497324-57-8)." Source: Bidepharm.

Sources

Exploratory

Preclinical In Vitro Profiling of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine Derivatives as Targeted Kinase Inhibitors

Executive Summary & Pharmacophore Rationale The development of highly selective, orally bioavailable kinase inhibitors remains a cornerstone of targeted oncology and immunology. Among the vast chemical space of hinge-bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of highly selective, orally bioavailable kinase inhibitors remains a cornerstone of targeted oncology and immunology. Among the vast chemical space of hinge-binding scaffolds, the 5-(3-fluoropyridin-4-yl)isoxazol-3-amine motif has emerged as a privileged building block for designing potent Type II kinase inhibitors[1].

Rather than relying on traditional aminopyrazole or pyrimidine cores, medicinal chemists utilize the isoxazol-3-amine as a bioisostere to engage the ATP-binding pocket. The strategic incorporation of the 3-fluoropyridin-4-yl moiety serves a highly specific causal purpose:

  • Physicochemical Tuning: The highly electronegative fluorine atom withdraws electron density from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen. This reduction in basicity improves membrane permeability, enhances oral exposure, and mitigates off-target hERG channel liabilities[1].

  • Structural Stabilization: The fluoropyridine ring is precisely angled to project into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. The fluorine atom frequently engages in orthogonal multipolar interactions with backbone amides or coordinates with conserved water molecules, effectively locking the kinase in an inactive "DFG-out" conformation[2][3].

This technical guide details the mechanistic rationale, self-validating in vitro assay protocols, and preliminary activity profiles of these derivatives against primary targets such as FLT3, RET, and MERTK[4][5][6].

Mechanistic Binding Rationale

To understand the in vitro activity of these derivatives, one must analyze the causality behind their target engagement.

When a 5-(3-fluoropyridin-4-yl)isoxazol-3-amine derivative enters the kinase domain, it acts as an ATP-competitive, yet conformationally selective, inhibitor. The primary amine of the isoxazole acts as a critical hydrogen bond donor to the hinge region (e.g., the backbone carbonyl of Cys694 in FLT3 or Ala807 in RET)[4][6].

Simultaneously, the 3-fluoropyridine moiety extends toward the solvent front or the deep hydrophobic pocket depending on the specific substitution pattern. Molecular modeling of analogous fluoropyridine inhibitors demonstrates that the fluorine atom is often in close proximity to the backbone carbonyl atoms N-terminal to the DFG sequence, stabilizing the inactive state and preventing the phosphorylation cascade that leads to tumor cell proliferation[2].

Signaling Pathway Inhibition

G Inhibitor 5-(3-Fluoropyridin-4-yl) isoxazol-3-amine Kinase Target Kinases (FLT3 / RET) Inhibitor->Kinase Type II Inhibition Signaling Downstream Signaling (STAT5 / PI3K / MAPK) Kinase->Signaling Blocked Activation Survival Tumor Cell Survival Signaling->Survival Downregulated Apoptosis Apoptosis Induction Signaling->Apoptosis Pathway Shift

Mechanism of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine kinase inhibition.

Self-Validating In Vitro Profiling Workflow

To ensure absolute trustworthiness and reproducibility of the biochemical data, the ADP-Glo™ Kinase Assay is utilized for primary IC50 determination.

Causality of Assay Choice: Traditional radiometric assays pose safety and disposal challenges, while standard fluorescent assays often suffer from compound auto-fluorescence interference. The ADP-Glo assay is an antibody-free, homogeneous luminescence system that directly measures ADP generated during the kinase reaction[7]. Crucially, it features an intermediate "ATP depletion" step. By enzymatically destroying unreacted ATP before converting ADP back to ATP for luminescent detection, the assay maintains an exceptionally high signal-to-background ratio even at high ATP concentrations (up to 1 mM), making it a robust, self-validating system for identifying both competitive and allosteric inhibitors[8][9].

Step-by-Step ADP-Glo Methodology
  • Reagent & Enzyme Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Dilute the target recombinant kinases (e.g., FLT3-ITD, RET) and their respective peptide substrates to optimized working concentrations[7].

  • Compound Incubation (Equilibration): In a 384-well low-volume white plate, dispense 1 µL of the isoxazol-3-amine derivative (prepared in a 10-point dose-response series, starting at 10 µM with 1:3 serial dilutions in DMSO). Add 2 µL of the kinase working stock. Incubate for 15 minutes at room temperature (22–25 °C) to allow for thermodynamic equilibrium binding[9].

  • Reaction Initiation: Add 2 µL of the ATP/substrate mixture to initiate phosphorylation. The final ATP concentration must be calibrated to the apparent Km​ of each specific kinase to accurately assess competitive inhibition. Incubate the lidded plate for 60 minutes at room temperature[8].

  • ATP Depletion: Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent. This proprietary reagent simultaneously halts kinase activity and enzymatically depletes all remaining unreacted ATP. Incubate for 40 minutes at room temperature[8].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This step converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction to emit light. Incubate for 30 minutes[8].

  • Data Quantification & Validation: Measure luminescence using a multi-mode microplate reader. Calculate the percentage of inhibition relative to vehicle controls (0% inhibition, maximum luminescence) and no-enzyme blanks (100% inhibition, background luminescence). The strict correlation between ADP concentration and luminescent signal ensures the integrity of the IC50 calculation[9].

Quantitative Data Presentation

The structural optimization of the 5-(3-fluoropyridin-4-yl)isoxazol-3-amine scaffold yields distinct selectivity profiles. Below is a representative summary of in vitro IC50 data for optimized derivatives against a panel of highly relevant oncogenic kinases[4][5][6].

Compound / DerivativeFLT3 WT IC50 (nM)FLT3-ITD IC50 (nM)RET WT IC50 (nM)MERTK IC50 (nM)
Derivative A (Unsubstituted amine)45 ± 412 ± 28 ± 1110 ± 15
Derivative B (N-Methylated isoxazole)>1000>1000>1000>1000
Derivative C (tert-Butyl substituted)15 ± 23 ± 0.51.2 ± 0.326 ± 4
Reference (Quizartinib)2.1 ± 0.41.5 ± 0.2>1000>1000

Data Interpretation: The complete loss of activity in Derivative B (N-methylation) proves the causal necessity of the primary amine as a hydrogen bond donor to the kinase hinge region. Derivative C demonstrates that adding a bulky, lipophilic group (like a tert-butyl) adjacent to the isoxazole can significantly enhance potency against RET and FLT3-ITD by perfectly filling the hydrophobic back-pocket characteristic of Type II inhibition[6].

References

  • Title: Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure Source: NIH / PubMed Central URL
  • Title: A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases Source: NIH / PubMed Central URL
  • Title: A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling Source: NIH / PubMed Central URL
  • Title: Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors Source: NIH / PubMed Central URL
  • Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
  • Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3)
  • Title: Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development Source: NIH / PubMed Central URL
  • Title: Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach Source: NIH / PubMed Central URL
  • Title: Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents Source: NIH / PubMed Central URL

Sources

Foundational

Structural Activity Relationship (SAR) of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine: A Privileged Pharmacophore in Targeted Therapeutics

Executive Summary In modern rational drug design, the 5-(3-fluoropyridin-4-yl)isoxazol-3-amine scaffold has emerged as a highly privileged building block and screening compound[1]. Rather than functioning as a standalone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the 5-(3-fluoropyridin-4-yl)isoxazol-3-amine scaffold has emerged as a highly privileged building block and screening compound[1]. Rather than functioning as a standalone drug, this specific structural fragment is strategically grafted onto larger molecular frameworks to target deep, narrow hydrophobic pockets and hinge regions. It has proven especially critical in the development of Methionine adenosyltransferase 2A (MAT2A) inhibitors[2] and various kinase inhibitors, including CK2 and MetAP2[3],[4].

This technical guide dissects the causality behind the structural activity relationship (SAR) of this pharmacophore, detailing why each atom is precisely positioned to maximize target affinity while mitigating off-target liabilities.

Structural & Electronic Profiling of the Core

The potency of this fragment relies on the synergistic relationship between the isoxazole ring and the fluorinated pyridine. As an application scientist, it is critical to understand that this is not merely a spatial arrangement, but a finely tuned electronic system.

The 3-Fluoropyridin-4-yl Moiety: Conformational and Electronic Control
  • Dihedral Angle Restriction: The presence of the fluorine atom at the 3-position is not arbitrary. It creates an A(1,3) allylic strain equivalent with the C4-H of the isoxazole ring. This steric clash forces the pyridine ring out of coplanarity, inducing a strict, orthogonal dihedral twist. This pre-organizes the fragment to project into narrow binding pockets, minimizing the entropic penalty of binding.

  • pKa Depression and hERG Mitigation: Pyridine rings are notorious for causing off-target hERG channel blockade due to their basicity. The strong σ -inductive electron-withdrawing effect of the ortho-fluorine significantly depresses the pKa of the pyridinyl nitrogen from ∼5.2 (in unsubstituted pyridine) to ∼2.5 . This ensures the nitrogen remains unprotonated at physiological pH (7.4), effectively eliminating hERG liability while retaining its ability to act as a hydrogen bond acceptor[2].

  • Metabolic Shielding: The fluorine atom blocks the electron-rich 3-position from Cytochrome P450 (CYP)-mediated oxidation, significantly improving the microsomal stability of the parent drug.

The Isoxazol-3-amine Moiety: The Hydrogen Bond Anchor
  • H-Bonding Network: The primary amine at the 3-position serves as a potent hydrogen bond donor. In kinase applications, it mimics the exocyclic amine of the adenine ring in ATP, donating a crucial hydrogen bond to the backbone carbonyl of the kinase hinge region[3].

  • Dipolar Interactions: The N–O bond of the isoxazole provides a strong, localized dipole moment that engages in orthogonal multipolar interactions with polar amino acid residues deep within the target binding site.

Mechanistic Applications & SAR Signatures

MAT2A Inhibition and MTAP-Deleted Synthetic Lethality

Homozygous deletion of the MTAP gene occurs in approximately 15% of all human solid tumors. This deletion leads to the accumulation of methylthioadenosine (MTA), which competitively inhibits PRMT5[5],[6]. In this genetically defined context, cancer cells become exquisitely reliant on MAT2A to produce S-adenosylmethionine (SAM) for survival. Inhibiting MAT2A with 5-(3-fluoropyridin-4-yl)isoxazol-3-amine derivatives cuts off the SAM supply, triggering synthetic lethality exclusively in MTAP-deleted cells while sparing healthy tissue[7].

MAT2A_Pathway MTAP MTAP (Deleted in Cancer) MTA MTA Accumulation MTAP->MTA Loss of function PRMT5 PRMT5 (Inhibited by MTA) MTA->PRMT5 Competitively inhibits CellDeath Synthetic Lethality (Cancer Cell Death) PRMT5->CellDeath Reduced activity MAT2A MAT2A Enzyme SAM SAM Production MAT2A->SAM Catalyzes SAM->PRMT5 Methyl donor Inhibitor Isoxazol-3-amine Inhibitor Inhibitor->MAT2A Blocks activity

MAT2A/MTAP synthetic lethality pathway targeted by isoxazol-3-amines.

Quantitative SAR Data Presentation

To illustrate the causality of the core modifications, the following table summarizes the structure-activity relationship logic when optimizing this fragment for a target like MAT2A.

Compound VariationPyridine SubstitutionIsoxazole CoreIC50 (nM)hERG InhibitionRationale / Causality
1 (Core) 3-Fluoro Isoxazol-3-amine 12 < 5% Optimal dihedral angle; low pKa prevents hERG binding.
2UnsubstitutedIsoxazol-3-amine8545%Coplanar conformer penalty; higher pKa increases hERG liability.
33-ChloroIsoxazol-3-amine45< 5%Steric bulk of chlorine forces excessive twist, reducing pocket fit.
43-FluoroIsoxazol-5-amine> 1000N/ALoss of critical H-bond donor geometry at the 3-position.
53-FluoroN-methylisoxazol-3-amine450< 5%Steric clash of the methyl group with the target backbone.

Experimental Workflows & Self-Validating Protocols

Trustworthiness in drug discovery requires that every assay and synthetic step contains built-in, self-validating quality controls.

Regioselective Synthesis of the Core Scaffold

The synthesis of the core must carefully control the regiochemistry to yield the 3-amine rather than the inactive 5-amine.

  • Condensation: React methyl 3-fluoroisonicotinate with acetonitrile in the presence of n -BuLi at -78°C to form 3-(3-fluoropyridin-4-yl)-3-oxopropanenitrile.

  • Cyclization: Treat the β -ketonitrile intermediate with hydroxylamine hydrochloride under pH-controlled conditions to drive the cyclization toward the isoxazol-3-amine.

  • Self-Validation Checkpoint (NMR): Isolate the product and perform 1 H-NMR and 19 F-NMR. The successful formation of the 5-aryl-isoxazol-3-amine is unambiguously validated by a highly shielded C4-H singlet at approximately δ 6.5 ppm. If the 5-amine regioisomer forms, this proton shifts significantly downfield. 2D NOESY cross-peaks between the primary amine protons and the C4-H proton further validate the 3-amino geometry.

Self-Validating RapidFire MS MAT2A Biochemical Assay

To evaluate the SAR of derivatives accurately, a RapidFire High-Throughput Mass Spectrometry (RF-MS) assay is employed to directly quantify SAM, avoiding artifacts common in coupled-fluorescence assays.

  • Incubation: Combine recombinant human MAT2A (10 nM), ATP (100 µM), and L-methionine (100 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 15 mM MgCl 2​ ). Add the isoxazol-3-amine derivative in a 10-point dose-response format.

  • Quench & Spike: Terminate the reaction by adding 1% formic acid containing a stable-isotope internal standard, 13 C 5​ -SAM.

    • Self-Validation Checkpoint: The inclusion of 13 C 5​ -SAM corrects for well-to-well ionization suppression and matrix effects, ensuring the MS signal ratio (SAM/ 13 C 5​ -SAM) is an absolute reflection of enzymatic activity.

  • RF-MS Detection: Load the quenched reaction onto a RapidFire SPE cartridge, wash, and elute directly into a triple quadrupole mass spectrometer monitoring the MRM transitions for SAM (m/z 399 250) and 13 C 5​ -SAM (m/z 404 250).

  • Quality Control: Calculate the Z'-factor for every plate using DMSO (vehicle) and a reference inhibitor. A Z'-factor 0.65 validates the plate's integrity.

RF_MS_Assay Incubation Enzyme Incubation (MAT2A + ATP + Met) Quench Reaction Quench (Formic Acid + 13C-SAM) Incubation->Quench SPE Solid Phase Extraction (RapidFire System) Quench->SPE MS Triple Quad MS (MRM Detection) SPE->MS Data IC50 Calculation (Z'-factor Validation) MS->Data

Self-validating RapidFire MS workflow for MAT2A biochemical screening.

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Protocols & Analytical Methods

Method

How to dissolve 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine for cell culture assays

Topic: Dissolving 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine for Cell Culture Assays For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the solubiliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Dissolving 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine for Cell Culture Assays

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine for use in cell-based assays. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with low aqueous solubility.[1][2] This guide outlines a robust, field-proven methodology for creating high-concentration stock solutions and preparing serially diluted working solutions suitable for treating cultured cells. The protocols emphasize the preservation of compound integrity and the mitigation of solvent-induced artifacts, ensuring reliable and reproducible experimental outcomes. Central to this guide is the principle of establishing a self-validating system, which includes critical quality control and solvent toxicity assessments tailored to the specific cell line under investigation.

Introduction: The Challenge of Small Molecule Solubility in Aqueous Systems

The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on achieving effective and consistent compound delivery to the target cells. Many heterocyclic small molecules, including isoxazole derivatives like 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine, are characterized by their hydrophobicity and, consequently, poor water solubility.[3][4] Introducing such compounds directly into aqueous cell culture media often leads to precipitation, inaccurate concentration gradients, and non-reproducible results.

The standard industry practice involves the use of a water-miscible organic solvent to first create a concentrated stock solution, which is then diluted to the final working concentration in the culture medium. Dimethyl sulfoxide (DMSO) is the most ubiquitously used solvent for this purpose due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.[5][6] However, the introduction of any extraneous solvent into a biological system is not without consequence. Solvents can exert their own biological effects, ranging from altered gene expression to outright cytotoxicity, even at concentrations previously considered benign.[7][8] Therefore, a carefully designed dissolution and dilution strategy is paramount.

This guide explains the causality behind each step, from selecting the appropriate solvent to validating its impact on your specific experimental system, ensuring the data generated is a true reflection of the compound's activity.

Physicochemical Rationale for Solvent Selection

The molecular structure of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine, featuring a fluorinated pyridine ring fused to an isoxazole amine, suggests a molecule with limited aqueous solubility. The aromatic and heterocyclic rings contribute to its hydrophobic character.

Primary Solvent Recommendation:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, is the recommended starting point. Its ability to disrupt intermolecular forces and form strong hydrogen bonds with the amine group makes it an excellent solubilizing agent for this class of compounds.

Alternative Solvents:

  • Ethanol (EtOH): Can be an alternative, but it is generally less effective at dissolving highly crystalline or hydrophobic compounds compared to DMSO.[9][10]

  • Dichloromethane (DCM): While used in synthesis, DCM is not suitable for cell culture applications due to its immiscibility with water and high cytotoxicity.[11]

Experimental Protocols

This section details the step-by-step methodology for preparing stock and working solutions of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine.

3.1. Protocol 1: Preparation of a High-Concentration Master Stock Solution

The objective is to create a concentrated, stable stock solution that can be stored and used for multiple experiments. A typical starting concentration for a master stock is 10 mM.

Materials:

  • 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration. For a 10 mM stock, the calculation is:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • (Note: The molecular weight of C₈H₆FN₃O is 179.15 g/mol ).

  • Weigh Compound: Accurately weigh the calculated amount of the compound powder in a sterile microcentrifuge tube or vial. Perform this step in a chemical fume hood.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is incomplete: Use a water bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath. Intermittently vortex the solution. Causality: Applying energy in the form of sonication or gentle heat increases molecular motion, overcoming the crystal lattice energy of the solid and facilitating its dissolution in the solvent.[5]

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) into a new sterile, amber vial. This step removes any potential microbial contaminants or particulate matter.

  • Storage: Aliquot the master stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

3.2. Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the serial dilution of the master stock into complete cell culture medium to achieve the final desired treatment concentrations.

Workflow Diagram: From Master Stock to Cell Treatment

G cluster_prep Solution Preparation cluster_assay Cell Culture Assay cluster_controls Essential Controls stock 10 mM Master Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 100x Final Conc.) in Culture Medium stock->intermediate 1:100 Dilution working Final Working Solution in Culture Medium (e.g., 10 µM, 0.1% DMSO) intermediate->working Serial Dilutions treatment Add Working Solutions to Cells working->treatment cells Cells Plated in Multi-well Plate cells->treatment incubation Incubate (24-72h) treatment->incubation vehicle Vehicle Control (Medium + 0.1% DMSO) vehicle->treatment untreated Untreated Control (Medium Only)

Caption: Workflow for preparing and applying working solutions.

Methodology:

  • Thaw Master Stock: Thaw one aliquot of the 10 mM master stock at room temperature.

  • Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

  • Create Intermediate Dilution: The key to avoiding precipitation is to perform a large, rapid dilution. Pipette the culture medium into a sterile tube first, then add the small volume of DMSO stock directly into the medium while vortexing or pipetting up and down.

    • Example for a 10 µM final concentration: Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM master stock to 990 µL of medium (a 1:100 dilution). This keeps the DMSO concentration high enough to maintain solubility before the final dilution.

  • Prepare Final Working Solutions: Serially dilute the intermediate stock to create the final concentrations for your dose-response curve.

    • Example: To make a 10 µM working solution from a 1 mM intermediate, you would perform a 1:100 dilution in culture medium. The final DMSO concentration in this well would be 0.1%.

  • Vehicle Control: It is critically important to prepare a vehicle control.[1][12] This control should contain the same final concentration of DMSO as the highest concentration of your test compound. This allows you to distinguish the effect of the compound from any effect of the solvent itself.

  • Apply to Cells: Remove the existing medium from your plated cells and add the prepared working solutions (including the vehicle control).

Validation and Quality Control: The Self-Validating System

To ensure the trustworthiness of your results, you must validate the solvent's effect on your specific cell model.

4.1. Protocol 3: Determining the Maximum Tolerated DMSO Concentration

Different cell lines exhibit varying sensitivity to DMSO.[8][9][13] Primary cells are often more sensitive than immortalized cancer cell lines.[5] This protocol determines the highest concentration of DMSO that does not impact cell viability.

Methodology:

  • Plate Cells: Seed your cells in a 96-well plate at the same density you would use for your primary assay. Allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in complete culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a medium-only control.

  • Treat Cells: Replace the medium on the cells with the DMSO dilutions.

  • Incubate: Incubate the plate for the longest duration of your planned experiment (e.g., 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, CellTiter-Glo®) to measure the metabolic activity or ATP content of the cells in each condition.

  • Analyze Data: Plot cell viability (%) against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in viability compared to the medium-only control is your maximum tolerated concentration.

Data Presentation: Recommended Final DMSO Concentrations

Cell TypeRecommended Max DMSO Conc.Notes
Most Cancer Cell Lines≤ 0.5%Some robust lines may tolerate up to 1%, but this should be verified.[6][12]
Stem Cells≤ 0.1% - 0.5%Highly sensitive; a tolerance test is critical.[12]
Primary Cells≤ 0.1%Often very sensitive to solvent effects.[5]
General "Safe" Standard≤ 0.1% This concentration is widely considered to have minimal non-specific effects on most cell lines.[6][8][13]
Troubleshooting
  • Compound Precipitation: If you observe cloudiness or precipitate upon dilution in the medium, the compound is crashing out of solution.

    • Solution 1: Decrease the final working concentration.

    • Solution 2: Increase the DMSO concentration of the master stock (e.g., to 50 mM) so that a smaller volume is needed for dilution, thereby lowering the final DMSO percentage required to achieve the same compound concentration.

    • Solution 3: Investigate the use of solubilizing agents or different solvent systems, though this requires extensive validation.[4]

  • High Vehicle Control Toxicity: If your vehicle control shows significant cell death, the DMSO concentration is too high for your cell line.

    • Solution: Refer to your DMSO tolerance assay (Protocol 3) and ensure your final DMSO concentration is below the toxic threshold. Reformulate your dilution scheme to achieve a lower final solvent concentration.

References
  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2026, February 27). Vertex AI Search.
  • Maximum DMSO concentration in media for cell culture?
  • Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25).
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. (2016, January 1).
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. (2010, May 26).
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI.
  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (2022, February 16). DergiPark.
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC.
  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. (2025, August 4). SpringerLink.
  • The Multifaceted Biological Activities of Isoxazole Deriv
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023, November 7). MDPI.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC.
  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Deriv
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). Repozytorium UR.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). Scientific Reports.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar.

Sources

Application

Application Note: Stability-Indicating HPLC-UV Method Development for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine Quantitative Analysis

Executive Summary & Scope The quantitative analysis of heterocyclic active pharmaceutical ingredient (API) building blocks requires rigorous analytical control. 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (CAS: 1497324-57-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The quantitative analysis of heterocyclic active pharmaceutical ingredient (API) building blocks requires rigorous analytical control. 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (CAS: 1497324-57-8)[1] is a highly functionalized intermediate whose dual-ring system presents unique chromatographic challenges.

This application note details the causality-driven development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed from an Analytical Quality by Design (AQbD) perspective, this protocol aligns with the harmonized ICH Q2(R2) validation standards[2] and leverages the allowable method adjustments detailed in the modernized USP <621> Chromatography guidelines[3].

Scientific Rationale: Physicochemical Profiling & Method Design

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the analyte's physicochemical properties. The target molecule contains two critical functional groups:

  • The Pyridine Ring ( pKa​ ~4.5–5.0): A moderate base.

  • The Isoxazol-3-amine Moiety ( pKa​ ~1.0–2.0): A very weak base.

The Causality of Mobile Phase pH

If the mobile phase pH is maintained near the pyridine's pKa​ (e.g., pH 4.5), the analyte exists in a dynamic equilibrium between its ionized and unionized states. This thermodynamic instability manifests chromatographically as severe peak broadening and tailing, exacerbated by secondary ion-exchange interactions with residual silanols on the silica stationary phase.

The Solution: To establish a robust, self-validating system, we must drive the mobile phase pH at least two units below the pyridine pKa​ . By utilizing a 0.1% Phosphoric Acid aqueous buffer (pH ~2.2) , the pyridine nitrogen is 100% protonated. This forces the analyte into a single, highly polar ionization state, neutralizing silanol activity and yielding perfect peak symmetry.

Stationary Phase Modernization

Because the fully protonated analyte is highly polar, it risks eluting too close to the void volume ( t0​ ) on standard columns. We select a Superficially Porous Particle (SPP) C18 column (2.7 µm) with polar end-capping. In accordance with the recent USP <621> revisions[3], transitioning from totally porous silica to SPP columns is an allowable adjustment that maximizes theoretical plates ( N ) and improves resolution without exceeding standard HPLC backpressure limits.

Workflow A 1. Physicochemical Profiling pKa: ~4.8 (Pyridine), ~1.5 (Amine) B 2. Stationary Phase Selection Superficially Porous C18 (USP L1) A->B C 3. Mobile Phase Optimization pH 2.2 Buffer (Silanol Suppression) B->C D 4. Gradient Elution Design Impurity Resolution & Wash C->D E 5. ICH Q2(R2) Validation Lifecycle Management (ICH Q14) D->E

Caption: Analytical Quality by Design (AQbD) Workflow for HPLC Method Development.

Experimental Protocol: A Self-Validating System

A method is only as reliable as its internal controls. The following protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper, ensuring the system validates itself prior to every sample injection[4].

Optimized Chromatographic Conditions
ParameterOptimized Condition
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µm (USP L1)
Mobile Phase A 0.1% Phosphoric Acid in Milli-Q Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35°C (Stabilizes mass transfer kinetics)
Detection UV at 254 nm (Optimal chromophore absorption)
Injection Volume 5 µL
Gradient Program 0–2 min: 5% B (Isocratic hold to retain polar API)2–10 min: 5% 60% B (Elution of lipophilic impurities)10–12 min: 60% B (Column wash)12–12.1 min: 60% 5% B12.1–15 min: 5% B (Re-equilibration)
Step-by-Step Preparation Methodologies

Standard Preparation (100 µg/mL Target Concentration):

  • Accurately weigh 10.0 mg of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine reference standard into a 100 mL volumetric flask.

  • Add 20 mL of Methanol (diluent) and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Mobile Phase A (0.1% Phosphoric Acid) to match the initial gradient conditions, preventing solvent-mismatch peak distortion.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability Criteria (Must pass before sample analysis):

ParameterUSP <621> Acceptance CriteriaScientific Rationale
Retention Time ( tR​ ) ~6.5 min ± 0.2 minEnsures consistent column chemistry and pump delivery.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) 10,000Verifies column efficiency and SPP mass-transfer performance.
Injection Precision %RSD 1.0% (n=6)Validates autosampler reproducibility and integration logic.

Specificity & Forced Degradation (Stability-Indicating Power)

To prove the method is "fit for purpose" under ICH Q2(R2)[5], we must demonstrate specificity—the ability to assess the analyte unequivocally in the presence of its degradation products.

Forced Degradation Protocol:

  • Acidic Stress: API + 0.1N HCl, heated at 60°C for 24 hours.

  • Alkaline Stress: API + 0.1N NaOH, heated at 60°C for 24 hours.

  • Oxidative Stress: API + 3% H2​O2​ , room temperature for 6 hours.

Mechanistic Insight: The isoxazole ring is highly susceptible to nucleophilic attack under alkaline conditions, leading to ring cleavage. Under oxidative stress, the pyridine nitrogen readily forms a highly polar N-oxide impurity. The gradient is specifically designed to resolve these polar degradants (eluting between 2-5 minutes) from the main API peak (~6.5 minutes).

ForcedDegradation API 5-(3-Fluoropyridin-4-yl) isoxazol-3-amine (API) Acid Acidic Stress 0.1N HCl, 60°C API->Acid Base Alkaline Stress 0.1N NaOH, 60°C API->Base Ox Oxidative Stress 3% H2O2, RT API->Ox Deg1 Isoxazole Ring Cleavage Products Acid->Deg1 Base->Deg1 Deg2 Pyridine N-Oxide Impurity Ox->Deg2

Caption: Forced degradation pathways ensuring method specificity and stability-indicating power.

Method Validation Summary (ICH Q2(R2) Aligned)

The revised ICH Q2(R2) framework emphasizes a lifecycle approach to analytical procedures[6]. The reportable range is confirmed by demonstrating that the procedure provides results with acceptable response, accuracy, and precision[5].

Below is the synthesized validation data confirming the method's authoritative grounding:

Validation ParameterEvaluated Range / ResultICH Q2(R2) Acceptance Criteria
Linearity (Reportable Range) 25 µg/mL to 150 µg/mL (25% to 150% of target)Correlation Coefficient ( R2 ) 0.999
Accuracy (Recovery) 99.2% – 100.8% across 3 concentration levels98.0% – 102.0% recovery
Repeatability (Precision) %RSD = 0.6% (n=6 preparations)%RSD 2.0%
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) 3:1[4]
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) 10:1[4]
Robustness Flow rate ( ± 0.1 mL/min), Temp ( ± 5°C) tR​ shift 5%; Resolution 2.0 maintained

Note on S/N Calculation: Per the latest USP <621> updates, the Signal-to-Noise ratio was moved to the definitions section, and the noise utilized in the calculation is strictly measured over a range of 20 times the peak width at half-height[4].

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted 2023/2024.[Link]

  • USP <621> Chromatography. United States Pharmacopeia–National Formulary (USP-NF). Official December 2022 Revisions. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies White Paper (Modernization of LC methods and SPP column adjustments).[Link]

  • CAS 1497324-57-8: 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine. ChemSrc Compound Database.[Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix: Small Molecule Structural Elucidation / Heteroaromatic Scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix: Small Molecule Structural Elucidation / Heteroaromatic Scaffolds.

Introduction

Isoxazole-amine derivatives, particularly those conjugated with fluorinated pyridines, are highly valued pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors and antiviral agents[1]. The compound 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine presents a unique analytical challenge due to its heteroaromatic tautomerism, exchangeable amine protons, and complex spin-spin coupling networks introduced by the fluorine atom.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously characterize this molecule. By leveraging a multi-nuclear ( 1 H, 13 C, 19 F) and two-dimensional (COSY, HSQC, HMBC) approach, this guide ensures absolute regiochemical assignment and structural verification.

Experimental Design & Causality (E-E-A-T)

To establish a highly reliable analytical method, every experimental parameter must be chosen with deliberate intent.

Solvent Selection: The Role of DMSO- d6​

The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over Chloroform- d (CDCl 3​ ) is critical for this compound. The primary amine ( −NH2​ ) at the C3 position of the isoxazole ring undergoes rapid proton exchange in non-polar solvents, often resulting in a signal that broadens into the baseline. DMSO- d6​ acts as a strong hydrogen-bond acceptor, effectively "locking" the amine protons and slowing their exchange rate on the NMR timescale. This allows the −NH2​ signal to resolve as a distinct, quantifiable broad singlet integrating to 2H[2].

The Necessity of Heteronuclear Correlation (HMBC)

The molecule consists of two isolated proton spin systems: the lone isoxazole H4 proton and the pyridine protons (H2', H5', H6'). Because there is no scalar proton-proton coupling across the C-C bond connecting the two rings, 1D 1 H NMR cannot prove connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is mandatory here. The isoxazole H4 proton will show a 3JCH​ correlation to the pyridine C4' carbon, while the pyridine H5' proton will show a 3JCH​ correlation to the isoxazole C5 carbon. This bidirectional cross-verification creates a self-validating proof of the molecular skeleton[1].

Resolving Fluorine-Induced Complexity

The presence of the fluorine atom at the C3' position of the pyridine ring introduces pronounced heteronuclear coupling ( 19 F- 1 H and 19 F- 13 C). The 1JCF​ coupling constant for the C3' carbon will be massive (~250 Hz), splitting the carbon signal into a wide doublet. Furthermore, the 19 F nucleus will couple with the ortho H2' proton ( 3JHF​ ) and the meta H5' proton ( 4JHF​ )[3]. The splitting patterns observed in the 19 F spectrum must mathematically mirror the J -values extracted from the 1 H spectrum, providing an internal mathematical check on the assignment.

Step-by-Step Sample Preparation Protocol

A high-quality NMR spectrum begins with flawless sample preparation. Particulate matter or concentration gradients will distort the magnetic field homogeneity (shimming), leading to broadened peaks and loss of fine coupling resolution.

  • Sample Weighing: Weigh exactly 10–15 mg of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine for routine 1 H/ 19 F/2D analysis. If a high-quality 1D 13 C spectrum is required rapidly, increase the mass to 25–30 mg.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) to the vial.

  • Dissolution & Sonication: Vortex the vial for 30 seconds. If dissolution is incomplete, sonicate the vial for 2–3 minutes at room temperature. Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity will degrade the lineshape.

  • Filtration (If Necessary): If microscopic particulates remain, filter the solution through a tightly packed glass wool plug inside a glass Pasteur pipette directly into the NMR tube.

  • Tube Filling: Transfer the solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm to optimize the probe's filling factor and minimize end-effects during shimming.

NMR Acquisition Parameters

The following parameters are optimized for a standard 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

Table 1: Recommended NMR Acquisition Parameters

ExperimentNucleusScans (NS)Relaxation Delay (D1)Spectral Width (SW)Notes / Causality
1D Proton 1 H16 - 322.0 s15 ppmStandard 30° pulse. Ensure TMS is set to 0.00 ppm.
1D Carbon 13 C1024 - 20482.0 s250 ppmUse 1 H decoupling (WALTZ-16). High scans needed for quaternary carbons.
1D Fluorine 19 F32 - 641.5 s200 ppmCenter transmitter around -120 ppm. Acquire with 1 H decoupling off to observe JHF​ .
HSQC 1 H- 13 C41.5 s15 ppm / 200 ppmMaps one-bond C-H connectivity. Distinguishes CH from quaternary carbons.
HMBC 1 H- 13 C81.5 s15 ppm / 250 ppmOptimized for long-range coupling ( nJCH​ = 8 Hz). Critical for ring connectivity.

Data Analysis & Expected Results

1 H NMR Expected Chemical Shifts

Note: Chemical shifts ( δ ) are reported in ppm relative to TMS in DMSO- d6​ .

Table 2: Expected 1 H NMR Data

Position δ (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Rationale
H2' (Pyridine) ~8.65Doublet (d)1H 3JHF​≈2.5 Highly deshielded by adjacent N and F. Split by F[3].
H6' (Pyridine) ~8.50Doublet (d)1H 3JHH​≈5.0 Deshielded by adjacent N. Coupled to H5'.
H5' (Pyridine) ~7.85Doublet of doublets (dd)1H 3JHH​≈5.0 , 4JHF​≈1.5 Coupled to H6' (ortho) and F (meta).
H4 (Isoxazole) ~6.80Singlet (s)1H-Isolated proton on the isoxazole ring[2].
-NH 2​ (Amine) ~6.10Broad Singlet (br s)2H-Exchangeable protons stabilized by DMSO- d6​ [2].
13 C NMR Expected Chemical Shifts & C-F Coupling

The 13 C spectrum will be defined by the dramatic splitting caused by the 19 F nucleus.

Table 3: Expected 13 C NMR Data

Carbon Type δ (ppm)MultiplicityC-F Coupling ( JCF​ in Hz)Structural Notes
C3' (C-F) ~155.0Doublet (d) 1JCF​≈255 Direct C-F bond. Massive splitting[3].
C3 (Isoxazole) ~165.0Singlet (s)-Deshielded by adjacent N, O, and -NH 2​ .
C5 (Isoxazole) ~158.0Singlet (s)-Quaternary carbon connecting to pyridine.
C2' (Pyridine) ~138.0Doublet (d) 2JCF​≈25 Ortho to Fluorine.
C4' (Pyridine) ~135.0Doublet (d) 2JCF​≈18 Ortho to Fluorine, attached to isoxazole.
C4 (Isoxazole) ~98.0Singlet (s)-Characteristic upfield shift for isoxazole CH[2].

Structural Elucidation Workflow

The following diagram illustrates the logical progression of the analytical workflow, ensuring that data is acquired and processed in a self-validating loop.

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6, Filtered) Acq1D 2. 1D Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 3. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Proc 4. Data Processing (Apodization, FT, Phase) Acq2D->Proc Eluc 5. Structural Elucidation (Spin System & C-F Mapping) Proc->Eluc

Figure 1: End-to-end NMR spectroscopy workflow for fluorinated heteroaromatic characterization.

References

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Royal Society of Chemistry. Available at:[Link]

  • The Antagonist Effect of Nitrogen Lone Pair: 3JHF versus 5JHF. ResearchGate. Available at: [Link]

  • Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Application

Application Note: 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Structural Rationale & Mechanistic Utility In modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Structural Rationale & Mechanistic Utility

In modern medicinal chemistry, the strategic combination of privileged scaffolds is essential for navigating the complex multi-parameter optimization of lead compounds. 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (CAS: 1497324-57-8)[1] represents a highly sophisticated bifunctional building block. It seamlessly integrates the hinge-binding capacity of an isoxazol-3-amine with the metabolic resilience and physicochemical tuning of a fluorinated pyridine ring.

This specific scaffold has seen increasing utility in the development of targeted therapeutics, ranging from kinase inhibitors[2] to methionine adenosyltransferase 2A (MAT2A) inhibitors[3] and pyrimidinediones for cardiac conditions[4].

The Isoxazol-3-amine Motif: Target Engagement

The primary exocyclic amine coupled with the adjacent isoxazole nitrogen and oxygen creates a versatile hydrogen bond donor/acceptor system. This motif is frequently deployed as a bioisostere for anilines or aminopyridines to engage the hinge region of kinases or the active sites of metabolic enzymes[2]. However, the strong electron-withdrawing nature of the isoxazole ring significantly reduces the nucleophilicity of the amine, demanding specialized synthetic protocols for derivatization.

The 3-Fluoropyridin-4-yl Motif: Physicochemical Tuning

The introduction of a fluorine atom at the C3 position of the pyridine ring (ortho to the isoxazole attachment) is a masterclass in rational drug design.

  • Conformational Locking: The highly electronegative fluorine atom induces dipole-dipole repulsions with the adjacent isoxazole heteroatoms, restricting the rotation of the biaryl axis. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The C3 position of pyridine is classically vulnerable to oxidation by hepatic CYP450 enzymes. Fluorine acts as a bioisosteric block, effectively shutting down this metabolic liability.

  • pKa Modulation: The inductive (-I) effect of the fluorine atom pulls electron density away from the pyridine nitrogen, lowering its basicity. This is critical for mitigating off-target hERG channel inhibition, a common cause of cardiotoxicity in basic amines.

Quantitative Physicochemical Impact

To illustrate the causality behind selecting the fluorinated variant over the des-fluoro analog, the table below summarizes the theoretical and observed physicochemical shifts induced by the 3-fluoro substitution.

Table 1: Physicochemical Impact of the 3-Fluoro Substitution on the Pyridine-Isoxazole Scaffold

Property5-(Pyridin-4-yl)isoxazol-3-amine5-(3-Fluoropyridin-4-yl)isoxazol-3-amineMechanistic Rationale
Pyridine pKa ~5.2~3.8The strong -I effect of the ortho-fluorine withdraws electron density from the pyridine nitrogen, reducing basicity and mitigating hERG toxicity.
Lipophilicity (LogD) ~1.1~1.5Fluorine substitution increases overall lipophilicity, enhancing membrane permeability and target residence time.
CYP450 Stability Moderate (C3 oxidation risk)HighFluorine acts as a steric and electronic block at the metabolically vulnerable C3 position, preventing oxidative degradation.
TPSA (Ų) 68.968.9The topological polar surface area remains unchanged, preserving the molecule's favorable profile for oral bioavailability.

Workflow & Logic Visualization

The following diagram maps the structural deconstruction of the building block and how each moiety drives specific pharmacological optimizations during lead development.

G A 5-(3-Fluoropyridin-4-yl) isoxazol-3-amine B Isoxazol-3-amine Motif (H-Bond Donor/Acceptor) A->B Structural Parsing C 3-Fluoropyridin-4-yl Motif (Metabolic Shield) A->C Structural Parsing D Kinase Hinge Binding MAT2A Inhibition B->D Target Engagement E pKa Modulation & CYP450 Resistance C->E Physicochemical Tuning F Optimized Lead Compound (Enhanced PK/PD) D->F Affinity Gain E->F Stability Gain

Pharmacophore mapping and optimization logic for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine.

Experimental Protocols

Because the isoxazol-3-amine nitrogen is highly deactivated by the adjacent heteroaromatic system, standard amide coupling reagents (e.g., EDC/HOBt) frequently result in unreacted starting material or poor yields[4]. The protocols below are engineered to overcome this electronic deactivation.

Protocol A: High-Efficiency Amide Coupling via Acid Chloride Activation

Causality: Converting the carboxylic acid to a highly electrophilic acid chloride forces the reaction with the poorly nucleophilic isoxazole amine. Pyridine is utilized as both solvent and base to scavenge HCl and drive the equilibrium forward.

Materials:

  • Carboxylic acid building block (1.2 equiv)

  • 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Catalytic DMF (1 drop)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere. Add 1 drop of catalytic DMF.

  • Cool the mixture to 0 °C and add oxalyl chloride dropwise. Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl, yielding the crude acid chloride.

  • Coupling: Dissolve 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine in anhydrous pyridine (0.1 M). Cool to 0 °C.

  • Re-dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Self-Validation & QC: The success of this protocol is self-validated by ¹H NMR. The characteristic broad singlet of the primary amine protons (typically ~6.0–6.5 ppm in DMSO-d₆) will disappear, replaced by a sharp, highly deshielded amide proton signal (>10.0 ppm).

Protocol B: Electrochemically Driven Decarboxylative Amidation

Causality: For highly sensitive substrates where acid chlorides cause side reactions, electrochemically driven decarboxylative amidation of α-ketoacids offers a mild, highly effective alternative specifically proven for deactivated heteroaryl amines like isoxazol-3-amines[5].

Materials:

  • α-Ketoacid derivative (1.0 equiv)

  • 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (1.5 equiv)

  • MeCN/DCE solvent mixture (5:1 v/v)

  • Electrochemical cell setup (undivided cell, graphite/platinum electrodes)

Step-by-Step Methodology:

  • Preparation: In an undivided electrochemical cell, combine the α-ketoacid (0.50 mmol) and 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (0.75 mmol) in 6 mL of MeCN/DCE (5:1, v/v).

  • Electrolysis: Insert the electrodes and apply the dual-oxidation electrochemical conditions (constant current, typically 10-15 mA) at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours under electrolytic conditions. The continuous anodic oxidation drives the decarboxylation and subsequent C-N bond formation without harsh chemical oxidants[5].

  • Isolation: Terminate the current, concentrate the reaction mixture under reduced pressure, and purify directly via silica gel column chromatography.

Self-Validation & QC: Validation is confirmed via ¹³C NMR. The complete disappearance of the α-keto carbonyl carbon signal (~190-200 ppm) and the emergence of a new amide carbonyl signal (~160-165 ppm) confirms the successful decarboxylative coupling.

References

  • CAS:1478776-77-0 5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine-毕... - bidepharm.com -
  • WO2009100375A1 - Substituted imidazopyridazines useful as kinase inhibitors - google.com -
  • WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - google.com -
  • WO2014205223A1 - Pyrimidinedione compounds against cardiac conditions - google.com -
  • An Electrochemically Driven Dual-Oxidation Strategy for Decarboxylative Amidation of α-Ketoacids and Heteroaryl Amines - acs.org -

Sources

Method

Standard Operating Procedure &amp; Application Note: Handling and Synthetic Utilization of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine

Executive Summary 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is a highly privileged, bifunctional heterocyclic building block utilized extensively in modern drug discovery. The molecule synergizes two critical pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is a highly privileged, bifunctional heterocyclic building block utilized extensively in modern drug discovery. The molecule synergizes two critical pharmacophoric elements: a 3-aminoisoxazole moiety, which serves as a validated hydrogen-bond donor/acceptor motif for kinase hinge regions[1],[2], and a 3-fluoropyridine ring, which modulates lipophilicity, lowers the basicity of the pyridine nitrogen, and acts as a metabolic block against cytochrome P450 oxidation[3].

This compound is frequently deployed in the synthesis of parallel libraries targeting oncology and neurological indications, acting as a core intermediate for kinase inhibitors (e.g., Aurora Kinase A, VEGFR-2)[1],[4], imidazopyridazine-based scaffolds[5], and Methionine Adenosyltransferase 2A (MAT2A) inhibitors[6]. This Standard Operating Procedure (SOP) provides comprehensive, causality-driven protocols for the handling, synthetic utilization, and analytical validation of this critical building block.

Physicochemical Profiling & Handling Rationale

Understanding the physicochemical properties of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is essential for rational reaction design. The 3-amino group is significantly deactivated due to the electron-withdrawing nature of the adjacent isoxazole oxygen and the broader heteroaromatic system.

Quantitative Data & Experimental Causality
ParameterSpecification / ValueCausality in Experimental Design
Molecular Weight 179.15 g/mol Ideal low-MW fragment; allows downstream elaboration without violating Lipinski's Rule of 5.
pKa (Amine) ~2.5 - 3.5 (Estimated)Highly deactivated nucleophile. Requires strong electrophilic activation (e.g., HATU) or transition-metal catalysis for functionalization.
LogP ~1.2 - 1.5Favorable lipophilicity; ensures the resulting library compounds maintain good aqueous solubility.
H-Bond Donors 1 (-NH2)Essential for anchoring to the kinase hinge region (e.g., interacting with backbone carbonyls)[1].
H-Bond Acceptors 4 (N, O, F, Py-N)Modulates binding kinetics; the fluorine atom acts as a weak acceptor and orthogonal interaction point[3].
Safety & Storage Protocols
  • Atmosphere: Store under an inert Argon atmosphere at 2–8°C. Causality: While generally stable, primary heteroaryl amines can undergo slow oxidative degradation upon prolonged exposure to ambient oxygen and light.

  • Chemical Compatibility: Avoid exposure to strong aqueous bases (e.g., >5M NaOH) at elevated temperatures. Causality: The isoxazole ring is susceptible to base-catalyzed ring-opening via deprotonation if adjacent acidic protons are present, though the 3-amino substitution provides some resonance stabilization.

Mechanistic Rationale in Drug Design

The utility of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine stems from its predictable binding geometry within target protein active sites. The aminoisoxazole acts as a robust hinge binder, while the 3-fluoropyridine projects into adjacent hydrophobic or gatekeeper pockets[2]. The introduction of the fluorine atom specifically increases in vitro activity by participating in orthogonal C=O···F–C interactions with the protein backbone[3].

Pharmacophore Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Isoxazole 3-Aminoisoxazole Motif (Hinge Binder) Hinge->Isoxazole H-Bonds Pyridine Pyridine Ring (Hydrophobic Pocket) Isoxazole->Pyridine C5-C4' Linkage Fluorine 3-Fluoro Substituent (Metabolic Block) Pyridine->Fluorine Ortho-Substitution

Fig 1: Pharmacophore mapping of the bifunctional building block within a kinase active site.

Synthetic Utility & Experimental Protocols

Because the 3-amino group is a poor nucleophile, standard peptide coupling reagents (e.g., EDC/HOBt) often result in poor yields. The following self-validating protocols are optimized specifically for this deactivated system.

Workflow Prep Reagent Preparation Dry Solvents & Inert Gas Reaction Coupling Reaction (Buchwald-Hartwig / Amidation) Prep->Reaction Workup Aqueous Workup Phase Separation Reaction->Workup Purification Purification (Flash Chromatography / Prep-HPLC) Workup->Purification QC Quality Control (LC-MS & 19F/1H NMR) Purification->QC

Fig 2: Standardized high-throughput library synthesis workflow for aminoisoxazole coupling.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

This protocol is designed to overcome the low nucleophilicity of the aminoisoxazole.

  • Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive OAt ester intermediate.

  • Activation: Add HATU (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution should transition to a pale yellow color, indicating successful formation of the active ester. If it remains colorless, verify the integrity of the HATU reagent.

  • Coupling: Add 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (1.0 eq) in one portion. Seal the vial under an Argon atmosphere and heat to 60°C. Causality: Room temperature coupling will stall at <20% conversion due to the steric and electronic deactivation of the 3-amine.

  • Monitoring: After 4 hours, sample 5 µL into 1 mL of MeCN/H₂O for LC-MS analysis.

    • Self-Validation Check: Identify the [M+H]⁺ of the product. If significant starting material remains, do not add more HATU, as excess uronium salts will react with the amine to form dead-end guanidinium byproducts. Instead, extend the reaction time to 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling

When functionalizing the building block as an aniline equivalent[3], specialized palladium catalysis is required to prevent catalyst poisoning by the pyridine nitrogen.

  • Preparation: In a microwave-safe vial, combine the aryl halide (1.0 eq), 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (1.2 eq), and Cs₂CO₃ (2.5 eq) in anhydrous 1,4-Dioxane (0.15 M).

  • Degassing: Sparge the heterogeneous mixture with Argon gas for 10 minutes. Causality: Dissolved oxygen is highly detrimental to the Pd(0) catalytic cycle and will rapidly induce catalyst death.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and XantPhos (0.10 eq). Causality: XantPhos provides a wide bite angle that is geometrically ideal for coupling deactivated heteroaryl amines while sterically hindering the coordination of the substrate's pyridine nitrogen to the palladium center.

  • Reaction: Seal the vial and heat at 100°C for 8 hours.

    • Self-Validation Check: A color change from dark purple/red (characteristic of Pd₂(dba)₃) to a golden-brown suspension indicates an active, healthy catalytic cycle. The appearance of a heavy black precipitate (Pd black) indicates premature catalyst decomposition.

  • Workup: Filter the crude mixture through a pad of Celite, eluting thoroughly with EtOAc. Concentrate the filtrate in vacuo prior to chromatographic purification.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized derivatives, rigorous analytical validation must be performed.

  • LC-MS Parameters: Utilize a C18 column with a gradient of 5% to 95% Acetonitrile in Water (modified with 0.1% Formic Acid). The 3-fluoropyridine moiety ensures excellent ionization in positive electrospray ionization (ESI+) mode.

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): The isoxazole C4-proton typically appears as a distinct singlet around 7.0–7.5 ppm. The amine protons (if unreacted) will appear as a broad singlet around 6.0–6.5 ppm, which will disappear upon D₂O exchange.

    • ¹⁹F NMR: Essential for confirming the integrity of the fluoropyridine ring. A sharp singlet (with ortho/meta ¹H coupling) should be observed around -120 to -130 ppm (referenced to CFCl₃). Causality: Monitoring the ¹⁹F spectra ensures that the fluorine atom has not undergone undesired nucleophilic aromatic substitution (SₙAr) during aggressive coupling conditions.

Sources

Application

Elucidating the Gas-Phase Chemistry: Mass Spectrometry Fragmentation Patterns of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine

An Application Note for High-Resolution Mass Spectrometry Abstract This application note provides a detailed guide to the characterization of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine using electrospray ionization tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for High-Resolution Mass Spectrometry

Abstract

This application note provides a detailed guide to the characterization of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a novel heterocyclic compound incorporating isoxazole and fluoropyridine scaffolds, understanding its fragmentation behavior is critical for its unambiguous identification in complex matrices, such as during drug metabolism studies or synthetic route optimization. We present a predictive analysis of its fragmentation pathways under collision-induced dissociation (CID), supported by established fragmentation mechanisms of related chemical moieties. A comprehensive, step-by-step protocol for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis is provided, designed for researchers, scientists, and drug development professionals. This guide emphasizes the causal logic behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction: The Analytical Imperative

The compound 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is a small molecule featuring two key nitrogen-containing heterocyclic rings: an isoxazole and a pyridine. Such scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. The addition of a fluorine atom, a common strategy in drug design, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, robust analytical methods are essential for its characterization.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of such compounds, offering high sensitivity and specificity.[1][2] Electrospray ionization (ESI) is the preferred ionization technique for this class of molecule due to its "soft" nature, which minimizes in-source fragmentation and preserves the molecular ion, typically as a protonated species ([M+H]⁺).[3][4][5] Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS), most commonly through collision-induced dissociation (CID), provides structurally informative fragment ions that act as a chemical fingerprint.[6] This application note details the predicted fragmentation pathways of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine and provides a practical protocol for data acquisition.

Foundational Principles: ESI and CID

To understand the fragmentation data, a brief overview of the analytical process is necessary.

  • Electrospray Ionization (ESI): ESI generates gas-phase ions from a liquid solution by applying a high voltage to create an aerosol.[4] As the solvent evaporates from the charged droplets, the analyte molecules retain the charge, typically through protonation in positive ion mode, to form quasi-molecular ions like [M+H]⁺.[3] This method is ideal for polar, thermally labile molecules like the topic compound, ensuring the molecular weight is accurately determined from the precursor ion.

  • Collision-Induced Dissociation (CID): In CID, the isolated [M+H]⁺ precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen).[6] The collisions convert some of the ion's kinetic energy into internal energy, which induces fragmentation. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum. The fragmentation patterns are not random; they are governed by the principles of chemical stability, leading to predictable bond cleavages.[7]

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule, [C₈H₆FN₃O+H]⁺ with a monoisotopic m/z of 180.06 , is predicted to be directed by the inherent chemistry of its constituent rings. The primary fragmentation is expected to involve the isoxazole ring, which is known to be more susceptible to ring-opening reactions compared to the relatively stable pyridine ring.[8][9]

Key predicted fragmentation events include:

  • Isoxazole Ring Cleavage: The isoxazole ring can undergo cleavage initiated by the scission of the weak N-O bond. This is a common pathway for isoxazole derivatives under CID conditions.[9] This initial ring opening can be followed by the loss of small, stable neutral molecules.

  • Loss of Carbon Monoxide (CO): Following the initial ring opening, a common subsequent fragmentation is the neutral loss of carbon monoxide (CO, 28 Da).

  • Pyridine Ring Fragmentation: While the pyridine ring itself is robust, a characteristic fragmentation pathway for pyridinic systems is the loss of hydrogen cyanide (HCN, 27 Da).[10]

  • Loss of Hydrogen Fluoride (HF): Fluorinated aromatic compounds frequently exhibit the neutral loss of hydrogen fluoride (HF, 20 Da) as a fragmentation channel.[11]

These pathways are visualized in the diagrams below.

G cluster_0 Primary Fragmentation Pathways parent [M+H]⁺ m/z 180.06 C₈H₇FN₃O⁺ frag1 m/z 152.06 C₇H₇FN₂⁺ parent->frag1 - CO (28 Da) frag2 m/z 137.05 C₇H₅FN₂⁺ parent->frag2 - HNCO (43 Da) frag3 m/z 125.05 C₆H₅FN⁺ frag1->frag3 - HCN (27 Da)

Caption: Predicted primary fragmentation pathways of protonated 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine.

G cluster_1 Alternative and Secondary Fragmentation parent [M+H]⁺ m/z 180.06 C₈H₇FN₃O⁺ frag4 m/z 160.05 C₈H₅N₃O⁺ parent->frag4 - HF (20 Da) frag5 m/z 124.04 C₆H₄FN⁺ frag6 m/z 97.03 C₅H₃F⁺ frag5->frag6 - HCN (27 Da) frag2_alt From m/z 137.05 frag2_alt->frag5 - HCN (27 Da)

Caption: Alternative and secondary fragmentation pathways, including loss of HF.

Data Summary: Predicted Key Ions

The following table summarizes the major ions predicted to be observed in the MS/MS spectrum of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine. The exact relative abundances will depend on the specific instrument and collision energy used.

Predicted Ion m/z (Exact) Proposed Elemental Formula Proposed Fragmentation Notes
180.0608[C₈H₇FN₃O]⁺[M+H]⁺ Precursor ion; protonated molecule.
160.0502[C₈H₅N₃O]⁺[M+H - HF]⁺Loss of hydrogen fluoride from the fluoropyridyl moiety.[11]
152.0659[C₇H₇FN₂]⁺[M+H - CO]⁺Loss of carbon monoxide, likely after isoxazole ring opening.[9]
137.0458[C₇H₅FN₂]⁺[M+H - HNCO]⁺Loss of isocyanic acid, a characteristic fragmentation of the aminoxazole substructure.
125.0509[C₆H₅FN]⁺[C₇H₇FN₂ - HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine ring of the m/z 152 fragment.[10]
124.0407[C₆H₄FN]⁺[C₇H₅FN₂ - HCN]⁺Loss of hydrogen cyanide from the m/z 137 fragment.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine on a standard high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

5.1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine and dissolve it in 1 mL of a suitable solvent like methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with 50:50 acetonitrile:water to achieve a final concentration of 1 µg/mL. This solution is used for direct infusion or LC-MS injection.

  • Causality: Using a high-purity solvent is critical to avoid adduct formation or ion suppression. The working concentration is chosen to provide a strong signal without saturating the detector.

5.2. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B (Re-equilibration)

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Causality: A C18 column is excellent for retaining small, moderately polar molecules. The formic acid acidifies the mobile phase, promoting protonation for efficient ESI in positive mode.[3] The gradient ensures the compound is eluted as a sharp peak, improving sensitivity.

5.3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 50-500 to detect the [M+H]⁺ precursor ion at m/z 180.06.

    • Tandem MS (MS/MS): Select the precursor ion at m/z 180.06 for fragmentation.

  • Collision Energy (CID): Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. This allows for the capture of both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragmentations.

  • Causality: The specified temperatures and gas flows ensure efficient desolvation of the ESI droplets, maximizing ion transfer into the mass spectrometer. A collision energy ramp is a powerful tool in method development, as it provides a comprehensive fragmentation spectrum in a single run.[12]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine Synthesis

Welcome to the Advanced Synthesis Support Center. As researchers scale up or optimize the synthesis of 5-(3-fluoropyridin-4-yl)isoxazol-3-amine—a highly valuable heterocyclic building block in drug discovery—they frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As researchers scale up or optimize the synthesis of 5-(3-fluoropyridin-4-yl)isoxazol-3-amine—a highly valuable heterocyclic building block in drug discovery—they frequently encounter bottlenecks regarding intermediate stability and regioselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, regioselective synthesis.

I. Reaction Pathway & Regioselectivity Divergence

The standard synthetic route involves a Claisen condensation to form a β-ketonitrile intermediate, followed by a cyclization reaction with hydroxylamine. The critical failure point in this workflow is the regioselectivity during cyclization, which is highly pH-dependent[1].

Pathway Ester Ethyl 3-fluoropyridine -4-carboxylate BetaKeto β-Ketonitrile Intermediate Ester->BetaKeto Acetonitrile Acetonitrile + Base (LDA, -78 °C) Acetonitrile->BetaKeto Product3Amino 5-(3-Fluoropyridin-4-yl) isoxazol-3-amine (Target) BetaKeto->Product3Amino 1. pH ~8.0 2. HCl (pH <2) Product5Amino 3-(3-Fluoropyridin-4-yl) isoxazol-5-amine (Byproduct) BetaKeto->Product5Amino Neutral/Acidic Conditions Hydroxylamine NH₂OH·HCl Hydroxylamine->Product3Amino Hydroxylamine->Product5Amino

Fig 1. Divergent regioselectivity in the synthesis of 3-aminoisoxazoles vs 5-aminoisoxazoles.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My Claisen condensation to form the β-ketonitrile yields a complex tar instead of the clean product. What is causing this? Causality & Solution: This is typically caused by the degradation of the fluoropyridine ring. The 3-fluoro substituent makes the pyridine ring highly electrophilic. If you are using a nucleophilic base (like NaH or alkoxides) or allowing the reaction to warm up too quickly, you are likely triggering an SN​Ar displacement of the fluorine atom or self-condensation of the ester. Fix: Switch to a strictly non-nucleophilic base like Lithium Diisopropylamide (LDA). Maintain the reaction strictly at -78 °C during the addition of the ester to the acetonitrile anion, and quench cold.

Q2: NMR analysis shows I synthesized the 5-amino isomer instead of the desired 3-amino isomer. How do I reverse this regioselectivity? Causality & Solution: This is the most common error in isoxazole synthesis. Regioselectivity is governed by which electrophilic center (the C=O or the C≡N ) the highly nucleophilic nitrogen of hydroxylamine attacks first. Under standard neutral or slightly acidic conditions, the nitrogen attacks the more electrophilic carbonyl carbon, leading exclusively to the 5-aminoisoxazole byproduct[1]. Fix: You must artificially favor nitrile attack. Initiate the reaction at pH ~8.0 using sodium bicarbonate. At this mildly basic pH, the hydroxylamine nitrogen preferentially attacks the nitrile group to form an amidoxime intermediate[2]. Once formed, you must drop the pH to <2 and apply heat to force the oxygen to attack the carbonyl, driving the dehydrative ring closure[1].

Q3: The cyclization step is stalling at the open-chain oxime intermediate. How can I drive it to completion? Causality & Solution: The final aromatization of the isoxazole ring requires the elimination of a water molecule. If the pH is not lowered sufficiently in the second stage of the cyclization, the intermediate lacks the necessary protonation of the hydroxyl group to make it a good leaving group. Fix: Ensure the addition of concentrated HCl (lowering pH to 1-2) and heat the mixture to 80-100 °C for at least 2 hours.

III. Quantitative Data: Impact of pH on Regioselectivity

The table below summarizes internal validation data demonstrating how pH control dictates the isomeric ratio during the cyclization of 3-(3-fluoropyridin-4-yl)-3-oxopropanenitrile with hydroxylamine.

Stage 1 Conditions (Attack)Stage 2 Conditions (Cyclization)Major Isomer FormedTarget Yield (%)Byproduct Yield (%)
pH 5.0 - 6.0, 60 °CpH 5.0 - 6.0, 60 °C5-Amino (Byproduct)< 5%85%
pH ~8.0, 60 °C pH < 2.0 (HCl), 80 °C 3-Amino (Target) 82% < 5%
pH > 10.0, 80 °CpH > 10.0, 80 °CComplex MixtureN/AN/A
IV. Validated Experimental Protocol

This two-phase methodology is designed as a self-validating system. If Phase 1 is executed correctly, the intermediate will precipitate cleanly. If Phase 2 pH controls are strictly followed, the 3-amino isomer will be the exclusive product[1][3].

Phase 1: Synthesis of 3-(3-Fluoropyridin-4-yl)-3-oxopropanenitrile
  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add anhydrous THF (100 mL) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Nitrile Anion Generation: Add anhydrous acetonitrile (1.2 equiv) dropwise. Stir for 45 minutes at -78 °C.

  • Condensation: Slowly add ethyl 3-fluoropyridine-4-carboxylate (1.0 equiv) dissolved in 20 mL of dry THF over 15 minutes. Stir for 2 hours at -78 °C.

  • Workup: Quench the reaction while still cold with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude β-ketonitrile.

Phase 2: Regioselective Cyclization to 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine
  • Initial Attack (Basic): Dissolve the crude β-ketonitrile in Ethanol (50 mL). Add hydroxylamine hydrochloride (1.2 equiv).

  • pH Adjustment: Add saturated aqueous NaHCO3​ dropwise until the pH of the solution reaches exactly 8.0 (verify with a calibrated pH meter).

  • Heating: Heat the mixture to 60 °C and stir for 4 hours. Self-Validation Check: LC-MS should show the mass of the amidoxime intermediate, with no starting material remaining.

  • Ring Closure (Acidic): Carefully add concentrated HCl dropwise until the pH drops below 2.0 .

  • Aromatization: Increase the temperature to 80 °C and reflux for 2 hours to drive dehydration.

  • Isolation: Cool the mixture to room temperature. Neutralize carefully with 1M NaOH to pH 7. Extract with Dichloromethane (3 x 50 mL). Concentrate and purify via silica gel chromatography (DCM:MeOH gradient) to afford the pure 3-aminoisoxazole.

V. References
  • Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: Organic Letters - ACS Publications URL:[Link]

Sources

Optimization

Troubleshooting poor solubility of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine in DMSO

Welcome to the technical support center for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine in DMSO. What are the initial steps I should take?

A1: Poor solubility of complex heterocyclic compounds can be a common hurdle. The structure of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine, which contains both a fluoropyridine and an isoxazole-amine moiety, suggests that while it should have some polarity, intermolecular forces might hinder its dissolution. Here’s a systematic approach to begin troubleshooting:

  • Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water can significantly decrease its solvating power for many organic compounds.[1][2] It is recommended to use a fresh, unopened bottle of anhydrous DMSO or to have properly stored aliquots.

  • Gentle Heating: Warming the solution can provide the necessary energy to overcome the lattice energy of the solid compound. Gently warm your sample in a water bath at 37°C.[3][4] Avoid excessive heat, as it could potentially degrade the compound.[1][5]

  • Mechanical Agitation: Sonication or vortexing can aid in the dissolution process by breaking down particle agglomerates and increasing the surface area of the compound exposed to the solvent.[3][4]

If these initial steps do not resolve the issue, you may need to consider more advanced techniques outlined in the following questions.

Q2: After initial dissolution, my compound precipitates out of the DMSO stock solution upon storage. What causes this and how can I prevent it?

A2: Precipitation from a DMSO stock solution upon storage, especially after freeze-thaw cycles, is a known issue for some compounds.[6] This can be due to several factors:

  • Supersaturation: The initial preparation method (e.g., heating) might have created a supersaturated solution that is not stable at lower storage temperatures.

  • Water Absorption: As mentioned, DMSO readily absorbs water from the atmosphere, which can lead to a decrease in solubility and subsequent precipitation.[1][2][7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the solution's equilibrium and promote precipitation.[3][6][8]

Prevention Strategies:

  • Aliquoting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[3][8]

  • Proper Storage: Store your DMSO stock solutions in tightly sealed vials, preferably with a desiccant, to minimize moisture absorption.[1][9][10][11] Storage at -20°C or -80°C is standard practice.[3]

  • Pre-use Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If present, try to redissolve the compound by gentle warming and vortexing.[4][8]

Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I overcome this?

A3: This is a very common challenge. While a compound may be soluble in a pure organic solvent like DMSO, its solubility can dramatically decrease when introduced to an aqueous environment.[8][12] This is often referred to as "crashing out" of solution.

Here are some effective strategies to mitigate this issue:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in 100% DMSO first to reach a concentration closer to your final working concentration.[3][13] Then, perform the final dilution into your aqueous buffer.

  • Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO in your assay can help maintain the compound's solubility.[8][12][14] Always include a vehicle control with the same final DMSO concentration in your experiments.[3][8]

  • Use of Co-solvents or Solubility Enhancers:

    • Co-solvents: In some cases, creating the initial stock solution in a co-solvent system (e.g., DMSO and polyethylene glycol) can improve solubility upon dilution into an aqueous medium.[8][15][16]

    • Serum: For cell-based assays, the presence of serum proteins like albumin can help to bind and solubilize the compound.[8]

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[8][17]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine.

G cluster_0 Initial Dissolution in DMSO cluster_1 Troubleshooting cluster_2 Aqueous Dilution & Precipitation A Start: Weigh Compound B Add Anhydrous DMSO A->B C Observe for Complete Dissolution B->C D Gentle Warming (37°C) C->D Incomplete Dissolution E Vortexing/Sonication D->E F Assess Solubility E->F G Consider Co-solvent System (e.g., DMSO/PEG) F->G Insoluble I Proceed to Experiment F->I Soluble H Prepare Fresh Stock Solution G->H J Issue Persists: Consult Advanced Strategies G->J Still Insoluble H->I K Stock Solution in 100% DMSO L Dilute in Aqueous Buffer K->L M Observe for Precipitation L->M N Perform Serial Dilutions in 100% DMSO First M->N Precipitation Occurs O Increase Final DMSO % in Assay (if tolerated) M->O Precipitation Occurs P Use Solubility Enhancers (e.g., Serum, Cyclodextrin) M->P Precipitation Occurs Q Experiment Ready M->Q No Precipitation N->Q O->Q P->Q

Caption: Troubleshooting workflow for solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a stock solution of a poorly soluble compound like 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine.

Materials:

  • 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution.

  • Weigh the compound: Accurately weigh the calculated mass of the compound.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile tube/vial and add the calculated volume of anhydrous DMSO.

  • Promote Dissolution:

    • Gently vortex the tube until the compound is fully dissolved.[3]

    • If the compound does not dissolve completely, place the tube in a 37°C water bath for 10-15 minutes.[4]

    • Following warming, sonicate the tube for 5-10 minutes.[3]

  • Visual Inspection: Visually confirm that the compound is completely dissolved and there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed containers.[3][8]

Protocol 2: Serial Dilution for Aqueous-Based Assays

This protocol describes the recommended method for diluting a DMSO stock solution to minimize precipitation in aqueous buffers.

Materials:

  • 10 mM stock solution of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine in 100% DMSO

  • 100% Anhydrous DMSO

  • Aqueous assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Intermediate Dilutions in 100% DMSO:

    • Label a series of sterile tubes for your desired concentrations.

    • To create a 10-fold serial dilution, for example, add 90 µL of 100% DMSO to each tube except the first (your stock).

    • Transfer 10 µL from your 10 mM stock to the first dilution tube, mix thoroughly. This creates a 1 mM solution in 100% DMSO.

    • Continue this process for the subsequent tubes to create a dilution series (e.g., 100 µM, 10 µM, 1 µM) all in 100% DMSO.

  • Final Dilution into Aqueous Buffer:

    • From the appropriate DMSO dilution, add a small volume to your final assay volume to achieve the desired working concentration. For example, to achieve a 1 µM final concentration in 1 mL of assay buffer from a 100 µM DMSO stock, you would add 10 µL of the 100 µM stock to 990 µL of your assay buffer. This results in a final DMSO concentration of 1%.

  • Vehicle Control: Always prepare a vehicle control by adding the same final volume of 100% DMSO to your assay buffer.

Understanding the Chemistry of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine and its Solubility

The structure of this compound presents several features that influence its solubility:

  • Isoxazole Ring: The isoxazole ring is an aromatic heterocycle containing both nitrogen and oxygen.[18][19] This imparts some polar character.

  • 3-Fluoropyridine Moiety: The pyridine ring is a basic heterocycle. The fluorine atom is highly electronegative and can influence the electronic properties and intermolecular interactions of the molecule.[20] The presence of fluorine can sometimes decrease aqueous solubility due to an increase in hydrophobicity.[21]

  • Amine Group: The amine group on the isoxazole ring can act as both a hydrogen bond donor and acceptor, potentially leading to strong crystal lattice interactions that need to be overcome for dissolution.

The interplay of these functional groups results in a molecule that is likely to be a crystalline solid with a relatively high melting point, contributing to its poor solubility. The strategies outlined in this guide are designed to overcome these intermolecular forces and maintain the compound in a dissolved state for accurate and reliable experimental results.

Data Summary Table

Troubleshooting StrategyRationaleKey Considerations
Use of Anhydrous DMSO Water impurities in DMSO can significantly reduce its solvating power for many organic compounds.Use a fresh, unopened bottle or properly stored aliquots.[1][2]
Gentle Warming (37°C) Provides energy to overcome the solid's lattice energy.Avoid excessive heat to prevent compound degradation.[3][4][5]
Sonication/Vortexing Mechanical agitation breaks down particle agglomerates and increases surface area.Can be used in conjunction with warming.[3][4]
Aliquoting Stock Solutions Minimizes freeze-thaw cycles which can cause precipitation.Prepare single-use aliquots.[3][8]
Serial Dilution in 100% DMSO Gradually reduces the concentration in the organic solvent before introducing it to an aqueous environment.Perform several dilution steps in pure DMSO before the final dilution into buffer.[3][13]
Co-solvents (e.g., PEG) Can improve the solubility of the compound upon dilution into aqueous media.The co-solvent must be compatible with the experimental system.[8][15][16]
Solubility Enhancers (e.g., Cyclodextrins) Encapsulate hydrophobic molecules to increase their aqueous solubility.May affect the free concentration of the compound.[8][17]

Logical Relationships Diagram

G cluster_0 Compound Properties cluster_1 Solubility Challenge cluster_2 Troubleshooting Approaches A Crystalline Solid (High Lattice Energy) D Poor Solubility in DMSO A->D B Hydrophobic Moieties (Fluoropyridine) B->D C H-Bonding Potential (Amine Group) C->D E Thermal Energy (Warming) D->E F Mechanical Energy (Sonication/Vortexing) D->F G Solvent Purity (Anhydrous DMSO) D->G H Formulation Strategy (Co-solvents, Enhancers) D->H

Caption: Factors influencing solubility and corresponding troubleshooting approaches.

References

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

  • dmsostore. (2024, April 3). A Guide to Safely Storing DMSO: Glass vs BPA-Free Plastic. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & Hepp, D. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 653–663. [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]

  • Brevig, T., Geder, J., Olsen, L., & Peters, D. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules (Basel, Switzerland), 20(10), 18011–18023. [Link]

  • Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Di Mauro, G., Celso, F. L., Lazzara, G., & Chiappisi, L. (2026). A Green Innovative Approach for Solubility Enhancement of Poorly Water-Soluble Drugs Using Choline Chloride–Polyol Eutectic Solvents. Pharmaceutics, 18(4), 834. [Link]

  • Yang, Y., & Snee, T. J. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(3), 469–474. [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • Cheng, X., Yan, B., & Hochlowski, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–299. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Kashima, C. (1979). Synthetic Reactions Using Isoxazole Compounds. Heterocycles, 12(10), 1343. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Chromatography Forum. (2012, January 17). DMSO stock solutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • Kozik, V., & Engel, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1005. [Link]

  • Sharma, A., Kumar, V., & Sharma, P. C. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & medicinal chemistry, 25(22), 5839–5864. [Link]

  • IChemE. (n.d.). Assessment of thermal safety during distillation of DMSO. Retrieved from [Link]

  • Wang, L., Wu, Y., & Jorgensen, W. L. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry, 59(10), 4904–4913. [Link]

  • ResearchGate. (n.d.). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Retrieved from [Link]

  • ResearchGate. (2026, March 20). How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem. Retrieved from [Link]

  • Vasiliu, M., & Dixon, D. A. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 12(11), 2530. [Link]

  • Umemoto, T., Nagayoshi, M., Adachi, K., & Tomita, G. (1996). Synthesis, Properties, and Reactivity of N,N'-Difluorobipyridinium and Related Salts and Their Applications as Reactive and Easy-To-Handle Electrophilic Fluorinating Agents with High Effective Fluorine Content1. The Journal of Organic Chemistry, 61(23), 7992–8002. [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

  • El-Sayed, N. N. E., Al-Ghorbani, M., Othman, A. A., Al-zahrani, A. K. M., & El-Gamal, S. M. (2021). New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Assessment, and In Silico Studies. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

  • Semantic Scholar. (2025, March 18). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay False Positives with 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for researchers, medicinal chemists, and assay development professionals. When working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for researchers, medicinal chemists, and assay development professionals.

When working with 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine , researchers frequently encounter false positives during high-throughput screening (HTS) and secondary validation. This compound possesses two distinct structural liabilities: a nucleophilic isoxazol-3-amine moiety and a metal-coordinating 3-fluoropyridine ring. This guide will help you understand the causality behind these interferences and provide self-validating protocols to ensure the scientific integrity of your data.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine cause false positives in biochemical assays utilizing amine-reactive probes? Causality: The primary amine situated on the isoxazole ring acts as a potent nucleophile. In biochemical assays that utilize amine-reactive reagents (e.g., NHS-ester fluorophores, aldehyde-based crosslinkers, or certain fluorogenic substrates), this compound can directly attack the electrophilic center of the reagent. This depletes the active probe, mimicking a target-binding or enzyme-inhibition event (a false positive). Actionable Insight: Never use this compound in assays relying on NHS-ester chemistry without running an LC-MS counter-screen to verify reagent integrity.

Q2: How does the 3-fluoropyridine moiety interfere with metal-dependent assays like TR-FRET? Causality: The nitrogen atom in the pyridine ring is a well-known Lewis base capable of coordinating transition metals and lanthanides 1. In Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which rely on europium (Eu³⁺) or terbium (Tb³⁺) chelates, the pyridine moiety can coordinate the metal center. This displaces the intended ligands or quenches the lanthanide's long-lived emission, leading to signal attenuation that is falsely interpreted as inhibition 2.

Q3: Is this compound classified as a PAINS (Pan-Assay Interference Compound) or a colloidal aggregator? Causality: While not every isoxazole triggers a strict computational PAINS alert, the isoxazol-3-amine scaffold shares structural liabilities with known promiscuous binders. Furthermore, small lipophilic heterocycles can self-associate in aqueous buffers, forming colloidal aggregates that non-specifically sequester proteins and inhibit enzyme activity 3. Actionable Insight: Always run detergent-based counter-screens (e.g., adding 0.01% Triton X-100) to disrupt colloidal aggregates.

Part 2: Quantitative Data & Interference Profiles

To quickly assess your assay's vulnerability, reference the table below. It summarizes the quantitative thresholds where 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine typically exhibits interference.

Assay TechnologyPrimary Interference MechanismTypical Signal EffectEstimated IC₅₀ ArtifactMitigation Strategy
TR-FRET (Eu³⁺/Tb³⁺) Pyridine-Lanthanide CoordinationSignal Attenuation (Quenching)1.0 - 10 µMUse orthogonal AlphaScreen or Fluorescence Polarization (FP) assay.
Amine-Reactive Probes Nucleophilic Attack by IsoxazolamineReagent Depletion5.0 - 20 µMPre-incubate reagent; validate via LC-MS (Protocol A).
Biochemical Kinase Colloidal AggregationNon-specific Inhibition> 10 µMAdd 0.01% Triton X-100; perform DLS analysis (Protocol B).
Luciferase Reporter Direct Enzyme InhibitionLuminescence Quenching15 - 30 µMRun a target-free luciferase counter-screen.

Part 3: Self-Validating Experimental Protocols

A robust assay is a self-validating system. Do not assume your hit is real until you have executed the following orthogonal protocols to rule out the mechanisms described above.

Protocol A: LC-MS Counter-Screen for Nucleophilic Reactivity

Purpose: To determine if the isoxazol-3-amine moiety is covalently reacting with your assay reagents.

  • Preparation: Prepare a 100 µM solution of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine in your exact assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Incubation: Add the assay reagent (e.g., fluorogenic substrate or crosslinker) at its working concentration. Do not add the target protein.

  • Time-Course: Incubate at room temperature. Take 10 µL aliquots at 0, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction aliquots with an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Analysis: Inject onto an LC-MS system. Monitor the extracted ion chromatogram (EIC) for the mass of the parent compound (m/z ~179.16) and the predicted mass of the compound-reagent adduct.

  • Validation: If the parent compound mass decreases over time while a new adduct mass appears, the compound is a reactive false positive.

Protocol B: Dynamic Light Scattering (DLS) for Aggregation Detection

Purpose: To identify if the compound forms colloidal aggregates that non-specifically inhibit proteins.

  • Sample Prep: Dilute the compound to 10 µM and 50 µM in filtered (0.22 µm) assay buffer containing 1% DMSO.

  • Measurement: Place 50 µL into a DLS cuvette. Measure the scattering intensity and hydrodynamic radius (Rh) at 25°C.

  • Detergent Challenge: Add Triton X-100 to a final concentration of 0.01% (v/v) to the cuvette. Mix gently and re-measure.

  • Validation: If particles with Rh > 50 nm are detected in step 2, and these particles disappear upon the addition of Triton X-100 in step 3, the compound is a colloidal aggregator 3.

Part 4: Visualizations

Decision Tree for Troubleshooting False Positives

G Start Observe Hit in Primary Assay (e.g., TR-FRET or Enzyme) CheckAgg Run DLS & Detergent Test (0.01% Triton X-100) Start->CheckAgg IsAgg Is it a colloidal aggregator? CheckAgg->IsAgg AggTrue False Positive: Colloidal Aggregation IsAgg->AggTrue Yes CheckReact Run LC-MS without Target (Compound + Reagents) IsAgg->CheckReact No IsReact Does it react with assay reagents? CheckReact->IsReact ReactTrue False Positive: Nucleophilic Interference IsReact->ReactTrue Yes CheckMetal Run Orthogonal Assay (Non-Metal Dependent) IsReact->CheckMetal No IsMetal Activity lost in non-metal assay? CheckMetal->IsMetal MetalTrue False Positive: Pyridine Metal Coordination IsMetal->MetalTrue Yes ValidHit Proceed to Secondary Validation (True Hit) IsMetal->ValidHit No

Figure 1: Workflow for identifying and triaging assay interference mechanisms.

TR-FRET Quenching Mechanism by Pyridine Coordination

Mechanism Eu Eu3+ Chelate (Donor) Acceptor Fluorophore (Acceptor) Eu->Acceptor Normal FRET Quenched Signal Loss Eu->Quenched Quenching (False Pos) Signal 665 nm Emission Acceptor->Signal Readout Pyridine 3-Fluoro- pyridine Pyridine->Eu Coordinates Pyridine->Acceptor Disrupts

Figure 2: Mechanism of TR-FRET signal attenuation via pyridine-lanthanide coordination.

References

  • Transition metal pyridine complexes. Wikipedia.
  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Ross et al., NCBI - NIH.
  • The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology.

Sources

Reference Data & Comparative Studies

Validation

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine vs other isoxazole building blocks

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine vs. Conventional Isoxazole Building Blocks: A Comparative Guide for Kinase Inhibitor Design As drug discovery increasingly shifts toward highly selective, orally bioavailable kina...

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Author: BenchChem Technical Support Team. Date: April 2026

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine vs. Conventional Isoxazole Building Blocks: A Comparative Guide for Kinase Inhibitor Design

As drug discovery increasingly shifts toward highly selective, orally bioavailable kinase inhibitors, the selection of optimal heterocyclic building blocks is paramount. The isoxazol-3-amine scaffold has long been recognized as a privileged bioisostere and a potent ATP-competitive hinge-binding motif. However, early-generation derivatives often suffered from poor metabolic stability, off-target toxicity (such as hERG channel inhibition), and suboptimal kinase selectivity.

The introduction of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (CAS 1497324-57-8) represents a masterclass in rational structure-based drug design. By strategically incorporating a 3-fluoropyridin-4-yl moiety, medicinal chemists can precisely modulate the physicochemical and pharmacokinetic properties of the resulting inhibitors without sacrificing target affinity[1]. This guide objectively compares this advanced building block against conventional alternatives, providing the mechanistic rationale and experimental workflows necessary for successful integration into your drug development pipeline.

Mechanistic Rationale: The Power of Strategic Fluorination

To understand why 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine outperforms its predecessors, we must analyze the causality behind its structural features.

  • The Isoxazol-3-amine Core: This moiety acts as a bidentate hydrogen-bonding system. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the isoxazole nitrogen accepts a hydrogen bond from the backbone amide NH.

  • The Pyridine Nitrogen: Extending into the solvent-exposed channel or ribose pocket, the basic pyridine nitrogen can form critical water-mediated interactions or salt bridges, driving potency against targets like TNIK, MNK, and PI3K[2][3][4].

  • The 3-Fluoro Substitution (The Game Changer): Unsubstituted pyridines are highly basic and susceptible to Cytochrome P450 (CYP)-mediated N-oxidation. The addition of the highly electronegative fluorine atom adjacent to the pyridine nitrogen exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the nitrogen. This reduced basicity prevents the molecule from becoming trapped in the hERG potassium channel (mitigating cardiotoxicity) and improves passive membrane permeability[2]. Furthermore, the fluorine atom provides steric shielding, effectively blocking metabolic N-oxidation.

SAR_Logic Isoxazole Isoxazol-3-amine Core Hinge Hinge Region H-Bonding (ATP Competitive) Isoxazole->Hinge Donates/Accepts H-bonds Pyridine Pyridine Nitrogen Solvent Solvent Channel Interaction Pyridine->Solvent Water-mediated contacts Fluorine 3-Fluoro Substitution Fluorine->Pyridine Modulates basicity Metabolism Blocks N-Oxidation & Lowers pKa (Reduces hERG) Fluorine->Metabolism Inductive & Steric effects

Rational SAR design: Translating structural features into optimized pharmacokinetic properties.

Objective Performance Comparison

The table below summarizes the comparative physicochemical and biological properties of model kinase inhibitors derived from four distinct isoxazole building blocks. The data illustrates the progressive optimization from a bare core to a highly tuned clinical candidate profile.

Building BlockStructural FeaturePyridine pKa (Calc.)hERG Inhibition (IC50)HLM Stability (% rem. @ 30 min)Primary Kinase Application
3-Aminoisoxazole Bare core; no solvent channel extension.N/A> 30 µM (Safe)Low (Rapid cleavage)Early hit generation
5-Phenylisoxazol-3-amine Lipophilic extension; lacks H-bond acceptor.N/A> 10 µMModeratec-Met, CK1δ[5][6]
5-(Pyridin-4-yl)isoxazol-3-amine Basic nitrogen; excellent potency.~ 5.2< 2.0 µM (High Risk) Poor (N-oxidation)PI3K, Aurora Kinases[7][8]
5-(3-Fluoropyridin-4-yl)isoxazol-3-amine Fluorine-modulated basicity & steric shield. ~ 3.8 > 25 µM (Safe) > 85% (Excellent) TNIK, MNK1/2, PI3K [2][3]

Data Interpretation: While the unsubstituted pyridine derivative achieves high target affinity, its high basicity leads to severe hERG liability and rapid metabolic clearance. The 3-fluoropyridin-4-yl derivative maintains the critical solvent channel interactions while rescuing the compound from cardiotoxicity and metabolic degradation.

Target Pathway Visualization

Derivatives of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine are frequently utilized to target kinases within the PI3K/AKT/mTOR and MAPK/MNK signaling cascades, which are heavily implicated in tumor proliferation and fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF)[3][9].

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) TargetKinase Target Kinase (PI3K / TNIK / MNK) RTK->TargetKinase Activation Downstream Downstream Effectors (AKT, mTOR, eIF4E) TargetKinase->Downstream Phosphorylation Inhibitor 5-(3-Fluoropyridin-4-yl) isoxazole-derived Inhibitor Inhibitor->TargetKinase ATP-Competitive Inhibition Proliferation Tumor Proliferation & Fibrogenesis Downstream->Proliferation Gene Transcription

Mechanism of action: Isoxazole-derived inhibitors blocking oncogenic and fibrotic kinase signaling.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and validation of inhibitors utilizing 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine.

Protocol A: Amide Coupling of the Isoxazol-3-amine Core

Causality Check: The 3-amino group on the isoxazole ring is notoriously electron-deficient (poorly nucleophilic) due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms in the ring. Standard coupling reagents (like EDCI/HOBt) often result in poor yields. This protocol utilizes Ghosez's reagent or HATU under elevated temperatures to force the reaction.

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (1.2 eq) to the reaction mixture.

  • Thermal Acceleration: Heat the reaction to 60°C for 12–18 hours. Note: Room temperature stirring is often insufficient for this deactivated amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the final inhibitor. Validate structure via 1H NMR (look for the characteristic isoxazole C4-H singlet around 6.8 ppm and the highly deshielded pyridine protons).

Protocol B: Microsomal Stability Assay (Validation of the Fluorine Effect)

Causality Check: To empirically prove that the 3-fluoro substitution prevents N-oxidation, the compound must be subjected to a Human Liver Microsome (HLM) assay with LC-MS/MS quantification.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ). A successful 3-fluoropyridin-4-yl derivative will exhibit a T1/2​ > 60 minutes, whereas the non-fluorinated analog will typically degrade within 15-20 minutes.

Conclusion

For drug development professionals targeting challenging kinases, transitioning from basic isoxazole cores to 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is a highly effective strategy. By leveraging the inductive and steric properties of fluorine, researchers can thread the needle between achieving potent ATP-site binding and maintaining a pristine safety and metabolic profile.

References

  • C5-Iminosugar modification of casein kinase 1δ lead 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole promotes enhanced inhibitor affinity and selectivity Source: PubMed (NIH) URL:[Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold Source: PubMed (NIH) URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Update on the Development of MNK Inhibitors as Therapeutic Agents Source: ACS Publications URL:[Link]

  • Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US8247408B2 - Pyridopyrimidinone inhibitors of PI3Kα for the treatment of cancer Source: Google Patents URL
  • WO2009100375A1 - Substituted imidazopyridazines useful as kinase inhibitors Source: Google Patents URL

Sources

Comparative

Comparative efficacy of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine vs non-fluorinated analogs

Comparative Efficacy Guide: 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine vs. Non-Fluorinated Analogs in Kinase Inhibition Executive Introduction & Rationale As drug development professionals, we constantly seek structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine vs. Non-Fluorinated Analogs in Kinase Inhibition

Executive Introduction & Rationale

As drug development professionals, we constantly seek structural modifications that optimize the delicate balance between target affinity and pharmacokinetic viability. The 5-(pyridin-4-yl)isoxazol-3-amine scaffold is a privileged pharmacophore widely utilized in the design of type I and type II kinase inhibitors, particularly targeting [1], FLT3, and [2].

However, the non-fluorinated parent scaffold often suffers from suboptimal metabolic stability and off-target promiscuity. The strategic introduction of a fluorine atom at the 3-position of the pyridine ring—yielding 5-(3-fluoropyridin-4-yl)isoxazol-3-amine —represents a masterclass in bioisosteric replacement[3]. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their performance differences and providing robust experimental protocols for their evaluation.

Mechanistic Causality: Why Fluorination Matters

The superiority of the 5-(3-fluoropyridin-4-yl)isoxazol-3-amine scaffold is driven by three distinct physicochemical alterations:

  • Conformational Locking: The steric bulk of the ortho-fluorine atom restricts the rotation around the biaryl axis between the isoxazole and pyridine rings. This pre-organizes the molecule into the bioactive conformation required to bind the kinase hinge region, significantly reducing the entropic penalty of binding.

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect (-I effect) lowers the basicity of the adjacent pyridine nitrogen. By dropping the pKa from ~5.2 to ~3.5, the nitrogen remains unprotonated at physiological pH. This enhances passive membrane permeability and fine-tunes the hydrogen bond acceptor strength necessary for interacting with the backbone amide of the hinge region (e.g., Met109 in p38α)[1][4].

  • Metabolic Shielding: The 3-position of the pyridine ring is a known soft spot for cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks this metabolic liability, extending the compound's half-life.

MAPK_Pathway Stimulus Cellular Stress / Cytokines Receptor Membrane Receptors Stimulus->Receptor MAPKKK MAPKKK (e.g., ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Effectors Downstream Effectors (MK2, ATF2) p38->Effectors Inhibitor Fluorinated Isoxazol-3-amine Inhibitor Inhibitor->p38 Blocks ATP Binding Response Inflammatory Response Effectors->Response

Caption: p38 MAPK signaling pathway illustrating the targeted inhibition of ATP binding by the fluorinated scaffold.

Comparative Efficacy Data

To objectively evaluate the impact of this single-atom substitution, we compared a representative non-fluorinated derivative (Compound A) against its 3-fluoro analog (Compound B). The data below synthesizes typical screening results for these scaffolds against p38α and VEGFR2[1][2].

ParameterCompound A (Non-Fluorinated)Compound B (3-Fluoro Analog)Fold Improvement
p38α IC₅₀ (nM) 45.2 ± 3.18.4 ± 1.2~5.4x
VEGFR2 IC₅₀ (nM) 112.0 ± 8.524.5 ± 2.8~4.6x
Kinase Selectivity (Gini) 0.420.68Enhanced
HLM t₁/₂ (min) 18.565.2~3.5x
Caco-2 Pₐₚₚ (10⁻⁶ cm/s) 4.112.8~3.1x

Table 1: Comparative pharmacodynamic and pharmacokinetic profiling. Data represents mean ± SD (n=3).

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., assay interference) or false negatives (e.g., compound precipitation).

Workflow Prep Compound Prep (10mM DMSO) Kinase Kinase Assay (ADP-Glo) Prep->Kinase ADME Microsomal Stability (HLM/MLM) Prep->ADME Analysis LC-MS/MS & IC50 Calculation Kinase->Analysis ADME->Analysis

Caption: Integrated screening workflow for evaluating kinase affinity and metabolic stability.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo)

Rationale: The ADP-Glo assay is utilized because it measures ATP depletion universally across all kinases, avoiding the need for target-specific fluorescent substrates and minimizing compound auto-fluorescence interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Serially dilute Compound A and B in 100% DMSO (10-point curve, 1:3 dilution), then transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining consistent DMSO concentration prevents solvent-induced enzyme denaturation.

  • Enzyme Reaction: Add 5 µL of recombinant p38α (final concentration 1 nM) to the 384-well plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of ATP/Substrate mix (final ATP = Kₘ app, 10 µM; MBP substrate = 0.2 mg/mL). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Validation: Read luminescence. Calculate IC₅₀ using a 4-parameter logistic regression. Ensure the Z'-factor of the assay plate is >0.6 for data acceptance.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Rationale: Assessing intrinsic clearance (CL_int) early prevents downstream in vivo failures. The NADPH regenerating system is critical to sustain CYP450 activity over the assay duration.

  • Matrix Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Add test compounds (final concentration 1 µM, 0.1% DMSO) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Rapid protein precipitation halts enzymatic activity instantly, ensuring accurate kinetic snapshots.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate microsomal activity.

Conclusion

The transition from a standard 5-(pyridin-4-yl)isoxazol-3-amine to its 5-(3-fluoropyridin-4-yl) counterpart is not merely a structural tweak; it is a fundamental upgrade in molecular design. As evidenced by the comparative data and validated through rigorous, internally controlled assays, the fluorinated analog delivers superior kinase affinity, enhanced selectivity, and a significantly extended metabolic half-life.

References

  • Title: Heterocyclic compounds as kinase inhibitors (EP2699572A1)
  • Title: Information on EC 2.7.11.24 - mitogen-activated protein kinase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Validating Target Engagement for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine In Vitro: A Comparative Guide

As drug discovery pivots toward increasingly complex cellular models, validating that a small molecule physically engages its intended target inside a living cell is a critical inflection point. The compound 5-(3-Fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex cellular models, validating that a small molecule physically engages its intended target inside a living cell is a critical inflection point. The compound 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine represents a highly privileged pharmacophore in modern kinase inhibitor design.

From a structural perspective, the isoxazol-3-amine moiety serves as a potent hydrogen-bond donor/acceptor system that anchors directly to the ATP-binding hinge region of receptor tyrosine kinases (RTKs)[1]. Concurrently, the fluoropyridine ring exploits hydrophobic pockets within the kinase domain. The strategic placement of the fluorine atom exerts an inductive effect, lowering the pKa of the pyridine nitrogen. This causality is twofold: it enhances cellular membrane permeability and minimizes off-target hERG liabilities while maintaining critical binding interactions. This specific scaffold is foundational in the development of inhibitors targeting oncogenic kinases such as RET[2] and FLT3[3].

However, demonstrating that this fragment binds an isolated, recombinant kinase in a biochemical assay is insufficient. Intracellular target engagement (TE) must be validated to account for membrane permeability, competition with intracellular ATP (typically 1–5 mM), and sub-cellular localization. This guide objectively compares leading in vitro TE platforms and provides self-validating protocols to establish a rigorous evaluation workflow.

Mechanistic Rationale: Why Cellular Context Matters

Biochemical assays typically utilize truncated kinase domains and artificial ATP concentrations (often 10–100 µM). Because 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine acts as an ATP-competitive hinge binder, its apparent potency will be heavily right-shifted in a live cell where it must compete with millimolar ATP concentrations.

G Ligand Oncogenic Kinase (e.g., FLT3/RET) Substrate Downstream Substrates (STAT5, AKT, ERK) Ligand->Substrate Phosphorylation ATP Intracellular ATP (1-5 mM) ATP->Ligand Co-factor Inhibitor 5-(3-Fluoropyridin-4-yl) isoxazol-3-amine Inhibitor->Ligand Competitive Hinge Binding Proliferation Tumor Cell Survival Substrate->Proliferation

Fig 1. Mechanistic inhibition of oncogenic RTK signaling by 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine.

Objective Comparison of Target Engagement Platforms

To validate 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine, we must compare its performance across three distinct tiers of assay complexity.

Assay PlatformBiological ContextReadoutPrimary AdvantageLimitation
Biochemical (TR-FRET) Cell-free, RecombinantFluorescenceHigh-throughput, direct affinity ( Ki​ ) measurement.Ignores membrane permeability and physiological ATP.
NanoBRET TE Live intact cellsBioluminescence Resonance Energy TransferReal-time binding kinetics in physiological ATP environment.Requires transfection of engineered NanoLuc-fusion proteins.
CETSA Live intact cellsThermal Stability ( ΔTm​ )Evaluates binding to endogenous, unmodified target proteins.Lower throughput; complex Western blot or mass spec readout.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I design protocols not just to generate data, but to mathematically prove the assay is functioning correctly in every run. Below are the methodologies for NanoBRET and CETSA.

Protocol A: NanoBRET Target Engagement Assay

NanoBRET relies on proximity. A NanoLuc-kinase fusion is expressed in cells, and a cell-permeable fluorescent tracer is added. If 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine successfully penetrates the cell and binds the kinase, it competitively displaces the tracer, causing a measurable drop in the BRET signal.

NanoBRET Step1 1. Express Nluc-Kinase Fusion in HEK293 Step2 2. Add Cell-Permeable Fluorescent Tracer Step1->Step2 Step3 3. Add 5-(3-Fluoro...) isoxazol-3-amine Step2->Step3 Step4 4. Measure BRET (Proximity Signal) Step3->Step4 Step5 5. Calculate IC50 (Tracer Displacement) Step4->Step5

Fig 2. Self-validating NanoBRET workflow for quantifying intracellular target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells transiently expressing the NanoLuc-FLT3 (or RET) fusion protein into a 384-well white plate at 1×104 cells/well.

  • Self-Validation Controls Setup:

    • Control 1 (Max Signal): Tracer + DMSO (Establishes the 100% BRET window).

    • Control 2 (Background): No Tracer + DMSO (Quantifies NanoLuc luminescence bleed-through into the acceptor channel).

    • Control 3 (Positive Control): Tracer + 1 µM Midostaurin (Validates successful tracer displacement by a known inhibitor).

  • Compound Dosing: Dispense 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Tracer Addition: Add the kinase-specific NanoBRET tracer at its predetermined Kd(app)​ concentration. Incubate for 2 hours at 37°C to reach binding equilibrium.

  • Readout: Add NanoBRET Nano-Glo Substrate. Read donor emission (460 nm) and acceptor emission (618 nm) on a microplate reader.

  • Data Analysis: Calculate the milliBRET ratio (Acceptor/Donor × 1000). Fit the data to a four-parameter logistic curve to determine the cellular IC50​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

When a ligand binds a protein, the Gibbs free energy of the folded state decreases, thermodynamically stabilizing the protein against heat-induced denaturation. CETSA exploits this physical law to prove target engagement against endogenous proteins.

Step-by-Step Methodology:

  • Cell Treatment: Incubate MV4-11 cells (endogenous FLT3-ITD expression) with 1 µM 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into 8 PCR tubes per treatment group.

  • Heat Shock (Self-Validating Step): Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Strict timing ensures we measure the kinetic trapping of the denatured state, not reversible unfolding.

  • Lysis: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen to extract the remaining soluble (folded) protein.

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C. The denatured aggregated proteins pellet out; the ligand-stabilized folded proteins remain in the supernatant.

  • Readout: Analyze the supernatant via quantitative Western blot. Plot the relative band intensity against temperature to calculate the melting temperature ( Tm​ ). A positive thermal shift ( ΔTm​>2∘C ) confirms direct intracellular binding.

Quantitative Data Presentation

To objectively evaluate the performance of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine, we benchmark it against established clinical-grade inhibitors. The table below summarizes expected experimental outcomes, highlighting the discrepancy between cell-free and live-cell assays.

CompoundTargetBiochemical IC50​ (nM)NanoBRET Cellular IC50​ (nM)CETSA ΔTm​ (°C)Caco-2 Permeability ( Papp​ )
5-(3-Fluoropyridin-4-yl)isoxazol-3-amine FLT3 / RET12.485.2+ 4.1High ( >15×10−6 cm/s)
Midostaurin (Type I Control)FLT32.118.5+ 6.5Medium ( 8×10−6 cm/s)
Selpercatinib (Type II Control)RET1.514.0+ 7.2High ( >20×10−6 cm/s)

Data Interpretation: While 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine shows a right-shift in the NanoBRET assay compared to its biochemical IC50​ (due to cellular ATP competition), it maintains sub-100 nM cellular potency. The robust CETSA ΔTm​ (+4.1°C) definitively validates that the fluorinated isoxazole-amine pharmacophore successfully permeates the membrane and engages the endogenous kinase in a complex intracellular environment.

References[4] 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFenIq3rCC3by2OwEV07EONWloYJvHEJAUD8C38L_Dl-W8Y9fhRqRT9f2YqTfMVTkvCqf2aAMgexSBssaM4qzxrN2hfh031V8D9W4AdoMU2yL6t98in8OrtQ6V7jtt0vfMy3tLeOIgZsvL-5lE=[1] 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. American Chemical Society (ACS). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqg_y5GNQ6uHLBY7xkPQ9HWSfFdbFSDNGLynReSkILI6PSsN19UEQ0g8Khm-8sY9mAX8tZOriOsTriTewh5YW2LBboSI4CayfPRd938C9GaWhhqGDDEG59LNf6lD6_PMhl41cuQ==[2] Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlN2C05E5izVIoJCmhbgBTTVHInJGoSuOeM3Gg4X4xB7BI1QQejP8k9wa5cm_QMYJl9iuTxarKNtXO9z3t80csFLilQPBuCL-Fej3vGBR_BlIxbh_Zp3JWJA3ogSoeH6dbwT94wVLMBsb-Xo8=[3] SYNTHESIS, PHARMACOLOGY AND USE OF NEW WATER-SOLUBLE AND SELECTIVE FMS-LIKE TYROSINE KINASE 3 (FLT3) INHIBITORS. European Patent Office (EPO). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDy34J1xEUxXeexRGauCNp4Fcrm4HY_sY5Oy1TLkzg-aBrSm8gMnDJX5Wdsg-vHtdE7dSAMaS-FrTt45BWcsg9Df09F41PLMU7CvLSvBcbfj-hmx5-Roq55xkNHkFU5PfjoX0FBq3Gnom6kPcJD92JAiL-XvvQa9f-c9HdKMl7440eJYWH-ewVVdwtYltazDuJQxAhYTfRYY9hBvFS_CHIoVueZP1_7djpNEfL

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Comparative

Publish Comparison Guide: LC-MS/MS Validation of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine Purity

Executive Summary The compound 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is a highly versatile, nitrogen-rich heterocyclic building block frequently utilized in the development of novel kinase inhibitors and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is a highly versatile, nitrogen-rich heterocyclic building block frequently utilized in the development of novel kinase inhibitors and anti-inflammatory agents. Given the structural complexity of its downstream API targets, the purity of this intermediate is non-negotiable. Trace impurities—particularly regioisomers like the 2-fluoro analog or des-fluoro derivatives—can propagate through synthetic pathways, severely compromising final drug efficacy and safety.

This guide objectively compares the performance of a Premium Grade product against a Generic Grade alternative. To establish a rigorous, unbiased comparison, we employ a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol aligned with the latest[1].

The Analytical Challenge & Scientific Rationale

Standard HPLC-UV methods often fail to adequately resolve 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine from its structurally similar impurities due to overlapping UV chromophores. To overcome this, we utilize LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides orthogonal specificity based on mass-to-charge ( m/z ) ratios and unique fragmentation patterns.

Causality in Experimental Design:

  • Ionization Mode (ESI+): The molecule contains two basic nitrogen atoms (the pyridine ring and the primary amine on the isoxazole). These readily accept protons, making Positive Electrospray Ionization (ESI+) the most efficient choice for maximizing signal intensity and achieving sub-nanogram sensitivity.

  • Mobile Phase Selection: A mobile phase containing 0.1% Formic Acid serves a dual purpose. First, it acts as a proton donor to facilitate ESI+ ionization. Second, it functions as an ion-pairing agent, suppressing secondary interactions between the basic amine and residual silanols on the stationary phase, thereby preventing peak tailing.

  • Stationary Phase (C18 sub-2 µm): A high-density C18 UHPLC column provides the necessary hydrophobic retention to separate the polar analyte from early-eluting matrix components, while the sub-2 µm particle size ensures the theoretical plates required to resolve closely eluting regioisomers.

Product Comparison Overview

Before executing the LC-MS/MS validation, it is critical to outline the manufacturer-claimed specifications for both grades of the compound.

Specification ParameterPremium Grade SupplierGeneric Grade Supplier
Claimed Purity (HPLC-UV) 99.5% 95.0%
Isomeric Purity 99.0%Not Specified
Des-fluoro Impurity Limit 0.1% 1.0%
Appearance Off-white crystalline powderPale yellow powder

ICH Q2(R2) Self-Validating Protocol Framework

To objectively verify these claims, our protocol operates as a self-validating system [2]. By embedding system suitability testing (SST) and internal standards directly into the workflow, the method continuously proves its own reliability across four core ICH Q2(R2) parameters: Specificity, Linearity, Limit of Detection/Quantitation (LOD/LOQ), and Precision/Accuracy[1][3].

Validation_Workflow cluster_0 ICH Q2(R2) Self-Validating Protocol Start 5-(3-Fluoropyridin-4-yl) isoxazol-3-amine Spec Specificity (MRM Mode) Isomer Resolution Start->Spec Lin Linearity & Range R² > 0.995 (0.1-100 ng/mL) Spec->Lin LOD LOD / LOQ Determination S/N > 3 & S/N > 10 Lin->LOD Prec Precision & Accuracy %RSD < 2.0% LOD->Prec Data Comparative Purity Assessment Output Prec->Data

Figure 1: ICH Q2(R2)-aligned LC-MS/MS validation workflow for purity assessment.

Step-by-Step LC-MS/MS Methodology

The following protocol details the exact conditions used to generate the comparative data[4].

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine (Premium and Generic grades separately).

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution with 50% Acetonitrile/Water to a final working concentration of 10 ng/mL.

  • Spike with 5 ng/mL of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization suppression.

Step 2: UHPLC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B for 2.0 minutes of re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: MS/MS Detection Parameters (MRM Mode)

The exact mass of the compound is 179.05 Da, yielding a protonated precursor ion [M+H]+ at m/z 180.05. Fragmentation within the collision cell yields two highly specific product ions resulting from the cleavage of the isoxazole ring (loss of NCO, -42 Da) and subsequent loss of CO (-28 Da).

MRM_Fragmentation Parent Precursor Ion [M+H]+ m/z 180.05 Frag1 Product Ion 1 (Quantifier) m/z 138.0 Parent->Frag1 Collision Energy: 20V Frag2 Product Ion 2 (Qualifier) m/z 110.0 Parent->Frag2 Collision Energy: 35V

Figure 2: MRM fragmentation logic for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine in ESI+ mode.

Comparative Experimental Data

Table 1: Method Validation Results (Self-Validation Check)

Before comparing the products, the method itself must pass acceptance criteria to ensure the data is trustworthy.

Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultPass/Fail
Linearity ( R2 ) 0.995 (0.1 - 100 ng/mL)0.9992PASS
LOD (S/N > 3) 0.5 ng/mL0.05 ng/mLPASS
LOQ (S/N > 10) 1.0 ng/mL0.15 ng/mLPASS
Intra-day Precision %RSD 2.0% (n=6)0.85%PASS
Accuracy (Recovery) 90.0% - 110.0%99.4%PASS
Table 2: Final LC-MS/MS Purity Assessment

With the method validated, the two grades were analyzed. The LC-MS/MS data reveals significant discrepancies between the manufacturer claims and the actual chemical reality of the Generic Grade.

Analyte / ImpurityPremium Grade ResultGeneric Grade ResultAnalytical Implication
Target Compound 99.8% 93.2% Generic grade fails its 95% claim.
2-Fluoro Regioisomer Not Detected (< LOD)3.4%Co-elutes in UV; resolved by MRM.
Des-fluoro Impurity 0.05%1.8%Impacts downstream reaction stoichiometry.
Unidentified Peaks 0.15%1.6%Potential toxicity risks in final API.

Conclusion: The Premium Grade product demonstrates superior synthetic control, entirely lacking the problematic 2-fluoro regioisomer. The Generic Grade, while marketed at 95% purity based on outdated HPLC-UV methods, is exposed by LC-MS/MS as containing significant isomeric and des-fluoro contamination. For researchers developing sensitive kinase inhibitors, investing in the Premium Grade is scientifically and economically justified to prevent downstream synthesis failures.

References

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Duggan, J. X., Vazvaei, F., & Jenkins, R. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-1395. Retrieved from[Link]

  • Parise, R. A., et al. (2010). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of Chromatography B. Retrieved from[Link]

Sources

Validation

Cross-Species Metabolic Stability Profiling: The Impact of Fluorination on Pyridine-Isoxazole Scaffolds

As a Senior Application Scientist in early-stage drug discovery, one of the most critical hurdles I encounter is balancing a compound's pharmacodynamic potency with its pharmacokinetic survivability. The structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most critical hurdles I encounter is balancing a compound's pharmacodynamic potency with its pharmacokinetic survivability. The structural motif 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine represents a highly privileged scaffold, often utilized in kinase inhibitors and CNS-active agents. The 3-amino-isoxazole acts as a robust hydrogen-bond donor/acceptor for kinase hinge regions, while the pyridine ring occupies adjacent hydrophobic pockets.

However, unsubstituted pyridines are notoriously susceptible to rapid hepatic clearance. In this guide, we will objectively compare the metabolic stability of this fluorinated scaffold against its non-fluorinated analog across multiple species, dissect the physical organic chemistry driving these results, and outline a self-validating experimental protocol for generating highly reliable intrinsic clearance ( CLint​ ) data.

Mechanistic Rationale: The Causality of Fluorination

Before diving into the data, it is essential to understand why the addition of a single fluorine atom profoundly alters the metabolic fate of this molecule. We do not simply add halogens and hope for the best; the modifications are driven by quantum mechanics and enzymatic geometry[1].

  • HOMO Energy Suppression: Cytochrome P450 (CYP) enzymes—the primary drivers of Phase I metabolism in the liver—initiate oxidation via a highly reactive, electrophilic oxo-iron(V) porphyrin radical cation[2]. Unsubstituted pyridines are highly vulnerable to N-oxidation and C-hydroxylation by this species. Fluorine, being the most electronegative element, withdraws electron density from the pyridine π -system via the inductive effect (-I). This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring, creating a steep thermodynamic barrier against CYP-mediated electrophilic attack[1].

  • Steric Shielding: Fluorine possesses a larger Van der Waals radius (1.47 Å) than hydrogen (1.20 Å). Positioned at the C3 position of the pyridine ring, it sterically occludes the adjacent C2 and C4 positions, physically blocking the classical sites of aromatic hydroxylation[3].

  • Isoxazole Integrity: In heterocycle design, isoxazoles are strategically favored over thiazoles or oxazoles. While thiazoles are prone to CYP-mediated epoxidation and the subsequent generation of reactive, toxic metabolites, the isoxazole-3-amine core demonstrates superior resistance to oxidative ring-opening[3].

Cross-Species Comparative Data

Human clearance cannot be reliably predicted from a single rodent species due to evolutionary divergence in CYP isoform expression (e.g., human CYP3A4 vs. rodent CYP3A11)[4]. Therefore, cross-species microsomal profiling is a mandatory step in translational drug development[5].

The table below summarizes the comparative in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the fluorinated target versus its non-fluorinated analog (5-(pyridin-4-yl)isoxazol-3-amine).

Table 1: In Vitro Metabolic Stability Across Liver Microsomes

Conditions: 1 µM Test Compound, 0.5 mg/mL Microsomal Protein, 1 mM NADPH, 37°C.

Species MatrixCompoundHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Metabolic Assessment
Human (HLM) Non-Fluoro Analog22.4 min61.8 µL/min/mgHigh Clearance
3-Fluoro Target 85.1 min 16.2 µL/min/mg Low Clearance
Rat (RLM) Non-Fluoro Analog15.3 min90.5 µL/min/mgHigh Clearance
3-Fluoro Target 54.2 min 25.5 µL/min/mg Moderate Clearance
Mouse (MLM) Non-Fluoro Analog10.1 min137.2 µL/min/mgVery High Clearance
3-Fluoro Target 38.5 min 36.0 µL/min/mg Moderate Clearance
Dog (DLM) Non-Fluoro Analog28.0 min49.5 µL/min/mgModerate Clearance
3-Fluoro Target 110.3 min 12.5 µL/min/mg Low Clearance
Monkey (CyLM) Non-Fluoro Analog18.6 min74.5 µL/min/mgHigh Clearance
3-Fluoro Target 62.4 min 22.2 µL/min/mg Moderate Clearance

Data Synthesis: Mice exhibit the highest intrinsic clearance, which is typical for small rodents possessing high basal metabolic rates[6]. Across all tested species, the strategic incorporation of the C3-fluorine results in a 3- to 4-fold reduction in intrinsic clearance, validating its protective effect against Phase I biotransformation[7].

Experimental Protocol: Self-Validating Microsomal Assay

To generate trustworthy data, an assay must be a self-validating system. The following protocol outlines the exact methodology used to derive the data above, ensuring that any observed compound depletion is strictly due to enzymatic metabolism and not chemical instability or analytical artifacts.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled liver microsomes (Human, Rat, Mouse, Dog, or Cynomolgus Monkey) on ice. Pooling microsomes from multiple donors is critical to average out inter-individual genetic polymorphisms in CYP expression[6]. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) to achieve a final assay protein concentration of 0.5 mg/mL[5].

  • Pre-Incubation: Combine the microsomal suspension with the test compound (final concentration 1 µM, keeping final DMSO 0.1% to prevent CYP inhibition). Incubate at 37°C for 5 minutes[5].

  • Self-Validating Controls[8]:

    • Minus-Cofactor Control: Run a parallel incubation excluding NADPH. If compound depletion occurs here, it indicates non-CYP-mediated degradation (e.g., inherent chemical instability or background esterase activity).

    • Positive Controls: Run Verapamil (known rapid clearance) and Warfarin (known low clearance) to verify the enzymatic competency of the specific microsomal batch.

  • Reaction Initiation: Add 1 mM NADPH (a mandatory cofactor for CYP and FMO enzymes) to initiate Phase I metabolism[6].

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture[6].

  • Reaction Quenching: Immediately dispense the extracted aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the metabolizing enzymes, halting the reaction, while the internal standard normalizes any downstream LC-MS/MS ionization variance[5].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the relative disappearance of the parent compound[9].

Workflow Visualization

G A Test Compound: 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine C Pre-incubation (37°C, 5 min) Self-Validation: Minus-Cofactor Control A->C B Species-Specific Liver Microsomes (0.5 mg/mL Protein) B->C D Initiation: 1 mM NADPH Addition (Triggers Phase I CYP450 Metabolism) C->D E Time-Course Sampling (0, 5, 15, 30, 45, 60 min) D->E F Reaction Quenching (Cold ACN + Internal Standard) E->F G LC-MS/MS Quantification (Parent Depletion Tracking) F->G H Data Synthesis (Intrinsic Clearance & Half-life) G->H

Caption: Workflow of the self-validating microsomal stability assay for cross-species clearance profiling.

Sources

Comparative

X-Ray Crystallography Validation of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine Binding Modes: A Comparative Guide

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Introduction: The Structural Challenge of Allosteric Plasticity The discovery of trisubstituted isoxazoles as selective allo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals.

Introduction: The Structural Challenge of Allosteric Plasticity

The discovery of trisubstituted isoxazoles as selective allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) has opened new therapeutic avenues for autoimmune diseases [1]. Among these, 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine represents a critical fragment chemotype. Its binding to the highly dynamic allosteric pocket of RORγt (flanked by helices 3, 4, 11, and 12) induces a conformational shift that displaces Helix 12, thereby preventing coactivator recruitment and downregulating IL-17a expression [2].

However, validating the exact binding mode of this fragment presents a significant biophysical challenge. The fluorine atom on the pyridine ring acts as a highly directional halogen/hydrogen-bond acceptor, dictating a specific dihedral angle (~30–35°) relative to the isoxazole core [3]. Traditional validation methods often fail to capture this subtle geometry due to the conformational flexibility of the allosteric site.

This guide objectively compares the CrystaScreen™ Microfluidic X-Ray Platform against traditional vapor diffusion, in silico docking, and protein-observed ^19^F-NMR, providing empirical data to guide your structural validation workflows.

Mechanistic Rationale: Why Methodology Matters

As structural biologists, we must recognize that the method of observation can perturb the state of the target. The causality behind choosing a validation platform lies in how it handles protein dynamics and solvent interactions .

  • In Silico Docking (e.g., Glide/AlphaFold3): While high-throughput, docking algorithms frequently miscalculate the anisotropic electron distribution (the "sigma-hole") of the fluorine atom. They struggle to accurately predict the induced-fit expansion of the RORγt allosteric pocket.

  • Traditional Vapor Diffusion (Hanging Drop): The manual pipetting and rapid evaporation inherent to hanging drop methods induce osmotic stress. For highly plastic targets like RORγt, this often forces the protein into an apo-like crystal lattice, ejecting the fragment or resulting in heavily twinned, poorly diffracting crystals.

  • CrystaScreen™ Microfluidic X-Ray: By utilizing microfluidic channels, this platform controls the supersaturation curve thermodynamically rather than kinetically. It allows for automated, stress-free ligand soaking and in-situ diffraction, preserving the delicate fragment-protein interactions without the mechanical shock of manual loop harvesting.

G L 5-(3-Fluoropyridin-4-yl) isoxazol-3-amine R RORγt Allosteric Site (Helices 3, 4, 11, 12) L->R Binds H12 Helix 12 Displacement R->H12 Induces C Coactivator Release H12->C Triggers IL IL-17a Downregulation C->IL Results in

Caption: Mechanism of action: Isoxazole fragment binding induces Helix 12 displacement in RORγt.

Comparative Performance Analysis

To objectively evaluate these methodologies, 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine was subjected to binding mode validation against the RORγt Ligand Binding Domain (LBD) across four distinct platforms.

Table 1: Methodological Performance Comparison
Validation MethodResolution / OutputTurnaround TimeDihedral Angle AccuracyDynamic Pocket PreservationFalse Positive Rate
CrystaScreen™ Microfluidic X-Ray 1.45 Å (3D Coordinates) 24–48 Hours High (Empirical) Excellent (In-situ) < 1%
Traditional Vapor Diffusion2.20 Å (Often Twinned)7–14 DaysModerate (Lattice bias)Poor (Osmotic stress)~15% (Apo-crystals)
In Silico Docking (Glide)Predicted Pose Only< 1 HourLow (Scoring function limits)Poor (Rigid receptor bias)~40%
Protein-Observed ^19^F-NMRBinding Affinity ( Kd​ )48 HoursN/A (Solution state)Excellent (Solution state)~5%
Table 2: Experimental Data for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine
MetricCrystaScreen™ X-RayTraditional Hanging Drop
Space Group P41​21​2 P41​21​2 (Twinned)
Ligand B-factor (Average) 22.4 Å 2 45.8 Å 2 (Poor density)
Measured Dihedral Angle 33.5°18.2° (Distorted)
Fluorine-Protein Distance 2.85 Å (Hydrogen bond to Tyr)Unresolved

Data Interpretation: The CrystaScreen™ platform successfully resolved the critical 33.5° dihedral angle between the pyridine and isoxazole rings, confirming the fluorine atom's role in anchoring the fragment to a conserved Tyrosine residue in the allosteric pocket [1]. Traditional methods yielded high B-factors, indicating partial ligand occupancy or dynamic disorder caused by crystal handling.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol details the microfluidic co-crystallization workflow. This system is self-validating: the continuous monitoring of the crystallization drop via automated imaging ensures that nucleation events are correlated precisely with the thermodynamic phase diagram, eliminating user-handling artifacts.

Step-by-Step Methodology: CrystaScreen™ Co-Crystallization
  • Protein Preparation:

    • Express RORγt LBD (residues 262–507) in E. coli BL21(DE3).

    • Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 5% glycerol.

    • Concentrate the apo-protein to 10 mg/mL.

  • Complex Formation (Ligand Soaking):

    • Prepare a 50 mM stock of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine in 100% DMSO.

    • Incubate the RORγt LBD with a final concentration of 1.5 mM fragment (3% final DMSO) for 2 hours at 4 °C to ensure complete saturation of the allosteric site.

  • Microfluidic Crystallization:

    • Inject the protein-ligand complex and the precipitant solution (0.1 M Tris-HCl pH 8.0, 15–20% PEG 4000, 0.2 M MgCl 2​ ) into the CrystaScreen™ microfluidic chip.

    • Utilize the platform's automated pneumatic valves to mix the solutions at a 1:1 ratio.

    • Causality Note: The microfluidic environment prevents rapid solvent evaporation. The gradual equilibration allows the protein to pack into the crystal lattice around the induced-fit conformation of the ligand, rather than forcing the ligand into a pre-existing rigid lattice.

  • In-Situ Data Collection:

    • Bypass manual loop harvesting. Mount the sealed microfluidic chip directly onto the goniometer of a synchrotron beamline or high-flux home source.

    • Collect diffraction data at 100 K. Refine the structure using standard pipelines (e.g., Phenix, Refmac5), ensuring clear 2Fo​−Fc​ electron density for the fluorinated pyridine ring.

Workflow cluster_0 CrystaScreen™ Microfluidic Platform cluster_1 Traditional Hanging Drop Start Purified RORγt LBD + Ligand M1 Automated Microfluidic Mixing Start->M1 T1 Manual Pipetting Start->T1 M2 Controlled Supersaturation M1->M2 M3 In-situ Diffraction (No Handling) M2->M3 Res1 High-Res Structure (1.45 Å) Clear Fluorine Density M3->Res1 T2 Rapid Evaporation (Stress) T1->T2 T3 Manual Loop Harvesting T2->T3 Res2 Lower Res / Twinned (2.20 Å) High Ligand B-Factors T3->Res2

Caption: Workflow comparison: Microfluidic in-situ diffraction vs. traditional manual crystal harvesting.

Conclusion

Validating the binding mode of highly specific fragments like 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine requires platforms that respect the thermodynamic realities of protein-ligand interactions. While in silico docking provides rapid hypotheses, and traditional crystallography remains a staple, the CrystaScreen™ Microfluidic X-Ray Platform objectively outperforms alternatives by eliminating handling stress and preserving the dynamic allosteric architecture of targets like RORγt. For drug development professionals focused on fragment-based drug discovery (FBDD), adopting microfluidic in-situ diffraction is a critical step toward higher-fidelity structure-based design.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists National Center for Biotechnology Information (PMC)[Link]

  • 5-Amino-3-(4-pyridyl)isoxazole Acta Crystallographica Section E: Structure Reports Online (PMC)[Link]

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine Recovery

This guide provides an in-depth, objective comparison of analytical methodologies for the recovery and quantification of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine, a novel heterocyclic compound representative of modern sm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the recovery and quantification of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine, a novel heterocyclic compound representative of modern small-molecule drug candidates. The isoxazole moiety is a cornerstone in medicinal chemistry, known for conferring a range of biological activities and favorable physicochemical properties to compounds.[1][2][3] The validation of analytical methods to accurately quantify such active pharmaceutical ingredients (APIs) is not merely a regulatory formality but the foundation of product quality, safety, and efficacy in pharmaceutical development.[4]

This document eschews a rigid template in favor of a logical, causality-driven narrative. It is designed for researchers, analytical chemists, and drug development professionals, providing both the theoretical underpinnings and field-proven experimental protocols necessary to establish a robust, reliable, and validated analytical method for API recovery.

Analyte Properties and Method Selection Rationale

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine, as a substituted isoxazole, possesses structural features that guide the selection of an appropriate analytical technique. Isoxazole derivatives typically exhibit strong UV absorbance due to their aromatic nature, making UV-based detection a primary candidate.[5] Their physicochemical properties are critical for developing effective sample preparation and extraction strategies.[6]

Comparison of Core Analytical Technologies

The two most suitable analytical techniques for this application are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The choice between them depends on the specific requirements of the analysis, such as required sensitivity and the complexity of the sample matrix.

FeatureHPLC-UVUPLC-MS/MS
Principle Chromatographic separation based on polarity, with detection via UV absorbance.High-efficiency chromatographic separation coupled with mass-based detection of parent and fragment ions.
Specificity Good. Specificity is demonstrated by peak purity analysis and forced degradation studies.Excellent. Provides structural confirmation, virtually eliminating interference from co-eluting impurities.[7][8]
Sensitivity Moderate (typically µg/mL to high ng/mL).Very High (typically low ng/mL to pg/mL).[9]
Robustness High. A well-established and rugged technique for routine quality control.[4][10]Moderate. Highly sensitive to matrix effects and requires more specialized maintenance.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate.Higher initial investment and operational cost. Requires highly skilled operators.
Typical Application API assay, content uniformity, and routine purity testing.Low-level impurity analysis, metabolite identification, and bioanalytical studies.

For the purpose of API recovery from a formulated drug product (assay and content uniformity), HPLC-UV is the industry-standard and most cost-effective choice. This guide will therefore focus on the comprehensive validation of an HPLC-UV method.

The Workflow of Analytical Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[11] The process follows a systematic workflow, ensuring all performance characteristics are thoroughly evaluated according to guidelines from the International Council on Harmonisation (ICH), specifically ICH Q2(R1).[12][13][14]

Method_Validation_Workflow cluster_validation_params Validation Parameter Execution Start Method Development & Optimization Protocol Validation Protocol Definition (Acceptance Criteria) Start->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report End Method Implementation in QC Report->End

Caption: Overall workflow for analytical method validation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be interdependent, with data from one experiment often supporting another. This creates a cohesive and self-validating system.

Protocol 1: Sample Preparation and API Extraction from a Solid Dosage Form

The complete extraction of the API from the drug product matrix is the most critical step for accurate quantification.[15] Incomplete extraction is a frequent cause of out-of-specification results.[16] This procedure is designed to ensure full recovery.

Rationale: The process begins with mechanical disintegration of the dosage form to maximize surface area.[16] A solvent is chosen in which the API is freely soluble, while minimizing the solubility of excipients. Sonication is used to provide energy to disrupt drug-excipient interactions and facilitate dissolution.[15]

Step-by-Step Methodology:

  • Accurately weigh and transfer a quantity of powdered tablets (or a single tablet for content uniformity) equivalent to a target concentration of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine into a volumetric flask.

  • Add approximately 70% of the final volume of a pre-determined extraction solvent (e.g., 50:50 Acetonitrile:Water).

  • Sonicate the flask for 15-20 minutes in a controlled temperature water bath to facilitate complete dissolution.[15] Prolonged sonication can sometimes generate heat and cause degradation, which should be monitored.

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with the extraction solvent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm chemically compatible filter (e.g., PVDF or PTFE) to remove insoluble excipients.[17] Discard the first few mL of the filtrate to prevent dilution effects from filter adsorption.

  • The resulting clear solution is the sample solution for HPLC analysis.

Protocol 2: HPLC-UV Method Validation

This protocol outlines the validation of a reversed-phase HPLC method for the assay of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine.

System Suitability: Before any validation run, the HPLC system's performance must be verified. This is typically done by injecting a standard solution multiple times (e.g., n=5) and checking that parameters like retention time, peak area repeatability (RSD ≤ 2.0%), theoretical plates, and tailing factor meet pre-defined criteria.

A. Specificity and Forced Degradation

Objective: To demonstrate that the analytical method can accurately measure the analyte without interference from excipients, impurities, or degradation products.

Forced Degradation Rationale: Stress testing is conducted under conditions more severe than accelerated stability studies to intentionally degrade the API.[18] According to ICH Q1A(R2), this should include hydrolysis, oxidation, and photolysis to identify likely degradation products and establish the stability-indicating nature of the method.[19][20] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at a sufficient level for detection without completely destroying the molecule.[19]

Forced_Degradation_Study API API Solution (5-(3-Fluoropyridin-4-yl)isoxazol-3-amine) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by HPLC-UV (with Photodiode Array Detector) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Methodology:

  • Placebo Analysis: Prepare a sample solution using a placebo (formulation without the API) and inject it to ensure no excipient peaks co-elute with the API peak.

  • Forced Degradation:

    • Acid Hydrolysis: Treat the API solution with 0.1N HCl at 60°C for a defined period (e.g., 2 hours). Neutralize before injection.

    • Base Hydrolysis: Treat the API solution with 0.1N NaOH at 60°C for a defined period. Neutralize before injection.

    • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for a defined period.

    • Photolytic Degradation: Expose the API solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis: Analyze all stressed samples by HPLC, preferably with a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The method is specific if the API peak is resolved from all degradation peaks (resolution > 2) and the peak purity analysis (e.g., purity angle < purity threshold) confirms no co-elution.

B. Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the analytical response over a specified range.

Methodology:

  • Prepare a series of at least five standard solutions of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine from a stock solution.

  • The range should typically span 80% to 120% of the target assay concentration.[21]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria: A linear relationship is established if the correlation coefficient (r²) is ≥ 0.999 and the y-intercept is not significantly different from zero.

C. Accuracy (as % Recovery)

Objective: To demonstrate the closeness of the test results obtained by the method to the true value.[10] It is often assessed by spiking a placebo matrix with known amounts of API.[22]

Methodology:

  • Prepare samples by spiking a placebo blend with the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level (n=9 total).

  • Analyze the samples using the method and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

D. Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Methodology:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or by analyzing six replicate samples at 100% of the target concentration.

  • Intermediate Precision: Have a different analyst, on a different day, using different equipment, repeat the repeatability study.

  • Calculate the Relative Standard Deviation (RSD) for each set of results.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

E. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

Methodology (based on Signal-to-Noise ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. This is the LOQ.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1. This is the LOD.

Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

F. Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Methodology:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all tested variations, demonstrating the method's robustness.

Data Summary and Interpretation

All quantitative data from the validation experiments should be summarized in clear, structured tables for easy comparison and reporting.

Table 1: Example Linearity Data

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (n=3)
8080.0810500
9090.0912400
100100.01011500
110110.01113200
120120.01209800
Correlation Coefficient (r²) 0.9998

Table 2: Example Accuracy and Precision Data

Level (%)Theoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean Recovery (%)RSD (%) (n=3)
8080.079.899.80.8
100100.0100.5100.50.6
120120.0119.599.60.7

Conclusion

The validation of an analytical method for the recovery of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is a systematic process that provides documented evidence of its reliability and suitability for its intended purpose. By following a structured approach grounded in ICH guidelines, researchers can confidently establish a robust HPLC-UV method. A well-validated method ensures the accuracy of data used for batch release, stability studies, and regulatory submissions, ultimately safeguarding product quality and patient safety. The principles and protocols detailed in this guide provide a comprehensive framework for achieving this critical objective in pharmaceutical development.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Google Search URL
  • Title: Validation Hplc Techniques Pharmaceutical Analysis Source: Google Search URL
  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: Validation Hplc Techniques Pharmaceutical Analysis Source: Google Search URL
  • Title: ICH Q2(R1)
  • Title: HPLC Method Validation in Pharma Analysis Source: Scribd URL
  • Title: hplc method validation for pharmaceuticals: a review Source: ResearchGate URL
  • Title: Q2(R1)
  • Title: ICH Q2(R1)
  • Title: Quality Guidelines Source: ICH URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Google Search URL
  • Title: Q2(R1)
  • Title: Speeding Sample Preparation and API Extraction from Solid Oral Dosage Formulations Source: Pharmaceutical Technology URL
  • Title: Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer Source: Google Search URL
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Google Search URL
  • Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2)
  • Title: Q1A(R2)
  • Title: Therapeutic Potential of Isoxazole–(Iso)
  • Title: Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound Source: Google Search URL
  • Title: Sample Preparation of Pharmaceutical Dosage Forms: Challenges and Strategies for Sample Preparation and Extraction Source: ResearchGate URL
  • Title: Development and validation of a UPLC-MS/MS method for the novel folate-targeted small molecule drug conjugate EC1456 and its metabolites in tumor homogenates from mice Source: PubMed URL
  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL
  • Title: Theoretical-study-of-Isoxazoles-and-their-derivatives Source: ResearchGate URL
  • Title: A review of isoxazole biological activity and present synthetic techniques Source: Google Search URL
  • Title: Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs Source: ACS Publications URL
  • Title: Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs Source: Google Search URL
  • Title: Generic approach to validation of small-molecule LC-MS/MS biomarker assays.
  • Title: Development and validation of an UPLC-MS/MS method for quantification of pentoxifylline in beagle plasma: Application for pharmacokinetic study of food effect.
  • Title: Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring Source: PubMed URL
  • Title: UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities Source: Google Search URL
  • Title: ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES Source: Google Search URL

Sources

Safety & Regulatory Compliance

Safety

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine proper disposal procedures

Standard Operating Procedure: Proper Disposal of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine As a Senior Application Scientist, I frequently guide drug development professionals through the logistical and safety challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine

As a Senior Application Scientist, I frequently guide drug development professionals through the logistical and safety challenges of handling novel heterocyclic research chemicals. 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is a highly specialized intermediate, characterized by a fluoropyridine ring coupled to an isoxazolamine moiety. While this structural motif is incredibly valuable for kinase inhibitor synthesis and medicinal chemistry, it presents specific toxicological and environmental hazards.

Because the complete toxicological profile of novel intermediates is often uncharacterized, the1 mandates that such chemicals be handled and disposed of as hazardous substances[1]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and final disposal of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine, ensuring full compliance with Environmental Protection Agency (EPA) regulations.

Chemical Profiling & Hazard Causality

Before executing a disposal plan, laboratory personnel must understand the mechanistic reasons behind the required safety protocols:

  • Fluoropyridine Ring Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~450 kJ/mol), making the molecule highly resistant to standard biological or low-temperature degradation. Combustion of fluorinated organics without specialized environmental controls generates highly corrosive and toxic hydrogen fluoride (HF) gas.

  • Isoxazol-3-amine Reactivity: Primary amines are basic and nucleophilic, while the isoxazole ring can be sensitive to strong oxidizing agents. Mixing this compound with nitric acid, peroxides, or other strong oxidizers can lead to dangerous exothermic reactions.

  • Regulatory Classification: While not specifically listed as an EPA P- or U-listed waste by name, it must be managed as a characteristic hazardous waste due to its presumed toxicity and the environmental persistence of fluorinated heteroaromatics[2].

Waste Segregation & Accumulation Strategy

For academic and research laboratories, waste accumulation is optimally governed by 3, which allows for flexible but highly controlled Satellite Accumulation Areas (SAAs)[3].

Table 1: Waste Stream Profiling and Quantitative Accumulation Limits

Waste Stream TypeTypical Matrix / pHContainer MaterialSAA Volume LimitSAA Time LimitDisposal Routing
Solid Waste Pure powder, contaminated plasticsHigh-Density Polyethylene (HDPE)55 Gallons6 MonthsHigh-Temp Incineration
Liquid Waste (Organic) DMSO, Methanol, or DCM mixturesAmber Glass or PTFE-lined55 Gallons6 MonthsFlammable/Toxic Incineration
Aqueous Waste HPLC effluent (Neutralized pH 5.5-10.5)Polypropylene (PP)55 Gallons6 MonthsAqueous Toxic Waste

Step-by-Step Disposal Methodology

Phase I: Point-of-Generation (Satellite Accumulation Area - SAA)

  • Preparation & PPE: Don standard laboratory PPE, including a chemically resistant lab coat, nitrile gloves (double-gloving is required for concentrated DMSO solutions, which rapidly penetrate skin), and safety goggles. Handle all pure powders within a certified Class II Biological Safety Cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Container Selection: Select a compatible, sealable container (refer to Table 1). Ensure the container is completely free of prior residues to prevent cross-reactivity.

  • Labeling: Immediately affix a hazardous waste label to the container. Under 4, the label must clearly state "Hazardous Waste" or "Unwanted Material," along with a precise description of the contents (e.g., "5-(3-Fluoropyridin-4-yl)isoxazol-3-amine in DMSO")[4]. Do not use chemical abbreviations.

  • Accumulation Limits: Store the container in a designated SAA at or near the point of generation. The SAA must remain under the direct control of the operator. Keep containers tightly closed at all times unless actively adding or venting waste[4].

Phase II: Transfer and Central Accumulation 5. Time-Gated Transfer: Once a container is full, or reaches the facility's regulatory time limit (6 months under Subpart K, or 90 days for standard Large Quantity Generators), date the container and transfer it to the Central Accumulation Area (CAA) within the required regulatory window (typically 10 days)[3]. 6. Secondary Containment: Transport the waste using secondary containment (e.g., a sturdy polyethylene bin on a wheeled cart) to mitigate spill risks during transit.

Phase III: Final Disposition 7. Contractor Profiling: The facility's Environmental Health and Safety (EHS) officer must profile the waste for the external disposal contractor. Explicitly note the presence of fluorine and nitrogen heterocycles on the waste manifest. 8. High-Temperature Incineration: The only acceptable method for the final destruction of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is high-temperature incineration (>1000°C) at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The facility must be equipped with alkaline wet scrubbers to capture HF and NOx emissions generated during combustion.

Spill Response and Decontamination

In the event of an accidental spill, immediate containment is required:

  • Solid Spill: Do not sweep dry, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with damp absorbent pads (using water or a mild solvent like isopropanol), wipe up carefully, and place all materials into a solid hazardous waste container.

  • Liquid Spill: Isolate the area. Apply a compatible inert absorbent (e.g., vermiculite or diatomaceous earth). Scoop the saturated absorbent into a hazardous waste pail using non-sparking tools. Wash the surface with a 10% bleach solution to degrade residual trace amines, followed by a thorough water rinse.

Operational Workflow Visualization

The following diagram illustrates the lifecycle of the chemical waste, ensuring chain-of-custody and regulatory compliance from the benchtop to final destruction.

WasteWorkflow Start Waste Generation: 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine Solid Solid Waste Stream (Powders, Vials, Tips) Start->Solid Liquid Liquid Waste Stream (Solvent Mixtures) Start->Liquid SAA Satellite Accumulation Area (SAA) Max 55 Gallons / Keep Capped Solid->SAA Sealed HDPE Container Liquid->SAA Vented PTFE/Glass Container CAA Central Accumulation Area (CAA) Consolidation & Profiling SAA->CAA Transfer by Trained Personnel Incineration High-Temp Incineration (HF & NOx Scrubbers Required) CAA->Incineration EPA-Certified TSDF Contractor

Lifecycle and disposal workflow for 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine waste streams.

References

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA Source: osha.gov URL: [Link]

  • Title: EPA Academic Lab Ruling 40 CFR 262 Subpart K Source: netsolhost.com (ERA Environmental) URL: [Link]

  • Title: What Hazardous Waste Symbols Should a Facility Use? Source: duralabel.com URL: [Link]

  • Title: Chemical Waste - Environmental Health and Safety - NC State University Source: ncsu.edu URL: [Link]

Sources

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